Technical Guide: 3,3'-Biisoxazole Derivative Energetic Material Precursors
The following technical guide details the synthesis, functionalization, and characterization of 3,3'-biisoxazole derivatives, specifically focusing on the high-value energetic precursor 3,3'-biisoxazole-5,5'-diyldimethan...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, functionalization, and characterization of 3,3'-biisoxazole derivatives, specifically focusing on the high-value energetic precursor 3,3'-biisoxazole-5,5'-diyldimethanol (BIDO) and its conversion to 3,3'-biisoxazole-5,5'-bis(methylene dinitrate) (BIDN) .
Executive Summary
The 3,3'-biisoxazole scaffold represents a strategic class of heterocyclic energetic material precursors. Unlike traditional carbocyclic energetics (e.g., TNT), the biisoxazole core offers a high positive heat of formation (
) due to the N-O bond inherent in the isoxazole ring, while maintaining a lower sensitivity profile than comparable furazan or furoxan systems.
This guide focuses on the 3,3'-biisoxazole-5,5'-diyldimethanol (BIDO) intermediate. BIDO is the primary precursor for BIDN , a melt-castable explosive and propellant plasticizer that rivals TNT in performance but exhibits superior safety characteristics (Insensitive Munitions compliant).
Target Audience: Synthetic Chemists, Energetic Materials Scientists, Process Engineers.
Structural Chemistry & Thermodynamics
The 3,3'-biisoxazole core consists of two isoxazole rings linked at the C3 position. This linkage is critical for two reasons:
Conjugation: The C3-C3' bond allows for electronic communication between rings, stabilizing the molecule during thermal stress.
Functionalization Vectors: The C5/C5' positions are chemically active, allowing for the installation of explosophores (e.g., -NO₂, -ONO₂, -NHNO₂) without disrupting the aromaticity of the core.
Property
Value (BIDN Derivative)
Comparison (TNT)
Density ()
1.61 g/cm³
1.65 g/cm³
Melting Point
80–85 °C
80 °C
Detonation Velocity ()
~8,100 m/s
6,900 m/s
Impact Sensitivity
> 40 J (Insensitive)
15 J
Synthetic Pathways (Core Protocols)
The synthesis of 3,3'-biisoxazole precursors relies on a [3+2] Cycloaddition strategy.[1][2][3][4] This route is preferred over metal-catalyzed coupling due to the avoidance of heavy metal contaminants, which are detrimental to energetic formulations.
Workflow Visualization
The following diagram illustrates the critical pathway from Dichloroglyoxime to the energetic nitrate ester BIDN.
Caption: Synthesis workflow for 3,3'-biisoxazole energetic precursors via [3+2] cycloaddition and subsequent nitration.
Protocol A: Synthesis of Dichloroglyoxime (Precursor)
Context: Dichloroglyoxime is the source of the nitrile oxide dipole required for the cycloaddition.
Safety: Chlorine gas is toxic. Perform in a well-ventilated fume hood.
Dissolution: Dissolve glyoxime (100 mmol) in dilute HCl (100 mL).
Chlorination: Bubble
gas through the solution at 0–5 °C. Maintain temperature to prevent decomposition.
Precipitation: The dichloroglyoxime precipitates as a white solid.[5]
Filtration: Filter and wash with cold water. Dry under vacuum.
Validation: Melting point should be 200–202 °C (dec).
Protocol B: Synthesis of BIDO (3,3'-Biisoxazole-5,5'-diyldimethanol)
Context: This is the key "click chemistry" step. The dichloroglyoxime generates a bis-nitrile oxide in situ, which reacts with propargyl alcohol.
Reagents:
Dichloroglyoxime (1.0 eq)
Propargyl Alcohol (5.0 eq) - Excess used as solvent/reactant
Warning: While BIDO (the alcohol) is relatively inert, BIDN (the nitrate) is a secondary explosive.
Grounding: All equipment must be grounded. Biisoxazoles can accumulate static charge.
Scale Limits: Do not exceed 5g scale for nitration without blast shielding.
Compatibility: Avoid contact with strong bases or amines after nitration; isoxazole rings can undergo ring-opening in basic media, leading to unstable intermediates.
References
Wingard, L. A., et al. (2017). "Synthesis of bis-Isoxazole-bis-Methylene Dinitrate: A Potential Nitrate Plasticizer and Melt-Castable Energetic Material."[1][4][5][11][12] ChemPlusChem, 82(2), 195-198.[11]
Klapötke, T. M. (2011). "Chemistry of High-Energy Materials."[12][13] Walter de Gruyter.[12]
Chavez, D. E., et al. (2018).[3] "Bis-isoxazole tetranitrate (BITN): a high-energy propellant plasticizer and melt-castable eutectic explosive ingredient."[14] U.S. Patent 9,994,532.
Quilico, A., & Gaudiano, G. (1958). "Synthesis of 5:5′-bi-isoxazole." Tetrahedron, 2(3-4), 359-360.
5,5'-diphenyl-3,3'-biisoxazole CAS number and safety data
The following technical guide details the chemical identity, synthesis, properties, and applications of 5,5'-diphenyl-3,3'-biisoxazole , a specialized heterocyclic ligand used in coordination chemistry and materials scie...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, properties, and applications of 5,5'-diphenyl-3,3'-biisoxazole , a specialized heterocyclic ligand used in coordination chemistry and materials science.
Executive Summary
5,5'-Diphenyl-3,3'-biisoxazole is a symmetric bidentate ligand belonging to the bi-heterocycle class. Structurally, it consists of two isoxazole rings directly linked at the C3 positions, with phenyl substituents at the C5 positions. This compound is primarily utilized in organometallic chemistry as a chelating ligand for transition metals (e.g., Rhenium, Ruthenium) to form luminescent complexes or catalysts for CO₂ reduction. It also serves as a precursor in the synthesis of energetic materials due to the high nitrogen content of the isoxazole backbone.
17954-22-2 (Referenced for 3,3'-biisoxazole derivatives); Note: Often cited in literature via the parent 3,3'-biisoxazole (CAS 159-69-3) or as a component of metal complexes (e.g., Re-complex CAS 1446102-68-6).[1][2][3]
Molecular Formula
C₁₈H₁₂N₂O₂
Molecular Weight
288.30 g/mol
SMILES
c1ccc(cc1)c2cc(no2)c3cc(oc3)c4ccccc4
Physical & Chemical Properties
Property
Value / Description
Appearance
White to off-white crystalline solid
Melting Point
234–236 °C (Typical for diaryl biisoxazoles)
Solubility
Insoluble in water; Soluble in CHCl₃, DCM, DMSO, DMF
Geometry
Planar trans-conformation in solid state (minimizes dipole repulsion)
Stability
Stable under ambient conditions; resistant to hydrolysis
Safety & Handling (HSE Profile)
While specific toxicological data for this derivative is limited, its structural analogs (isoxazoles) dictate the following precautionary measures.
PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
Inhalation : Handle in a fume hood to avoid dust inhalation.
Storage : Store in a cool, dry place away from strong oxidizing agents.
Synthesis & Manufacturing
The most robust synthetic route involves a 1,3-dipolar cycloaddition of a nitrile oxide precursor with phenylacetylene. This method ensures high regioselectivity for the 3,3'-linkage.
Synthetic Pathway (Mechanism)
The synthesis proceeds via the in situ generation of a bis-nitrile oxide from dichloroglyoxime , which then undergoes a double [3+2] cycloaddition with phenylacetylene .
Figure 1: Synthetic pathway via 1,3-dipolar cycloaddition of nitrile oxides.
Preparation : Dissolve dichloroglyoxime in a mixture of methanol and water.
Addition : Add phenylacetylene (excess) to the solution.
Cyclization : Slowly add an aqueous solution of KHCO₃ dropwise over 1 hour at room temperature. The base deprotonates the dichloroglyoxime, generating the transient nitrile oxide species.
Note: Slow addition is critical to prevent dimerization of the nitrile oxide to furoxan byproducts.
Reaction : Stir the mixture for 12–24 hours. A white precipitate will form.
Workup : Filter the solid, wash copiously with water to remove inorganic salts, and then with cold methanol.
Purification : Recrystallize from hot ethanol or acetonitrile to obtain analytical-grade crystals.
Applications & Research
Coordination Chemistry (Re/Ru Ligands)
5,5'-Diphenyl-3,3'-biisoxazole acts as a neutral N,N'-chelating ligand , similar to 2,2'-bipyridine but with weaker
-donor and stronger -acceptor properties due to the electronegative oxygen atoms in the ring.
Re(I) Tricarbonyls : Complexes of the type [Re(CO)3(L)Br] are investigated for electrocatalytic CO₂ reduction . The biisoxazole backbone tunes the redox potential of the metal center.
Luminescence : The ligand's rigidity contributes to high quantum yields in photoluminescent metal complexes.
Energetic Materials Precursor
The 3,3'-biisoxazole core is a scaffold for high-energy-density materials (HEDMs). While the diphenyl derivative is stable, nitration of the phenyl rings or the core (replacing phenyls with nitro/nitrate groups) yields powerful explosives (e.g., BIDN - 3,3'-biisoxazole-5,5'-bis(methylene) dinitrate).
Structural Logic
The molecule adopts a trans-planar conformation in the solid state.[4] This is driven by the minimization of dipole-dipole repulsion between the oxygen lone pairs and the nitrogen atoms of the adjacent rings.
Figure 2: Structure-property relationships driving applications in materials science.
References
Quilico, A., Gaudiano, G., & Merlini, L. (1958).[5] Synthesis of 5:5′-bi-isoxazole. Tetrahedron, 2(3-4), 359-360. Link
Van der Peet, P., et al. (2013). Crystal structure of 5,5'-diphenyl-3,3'-biisoxazole. CCDC 935274. Cambridge Crystallographic Data Centre.[6] Link
Wingard, L. A., et al. (2017).[7] Crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN). Acta Crystallographica Section E. Link
Potapov, A. S., et al. (2013). Synthesis and properties of rhenium(I) tricarbonyl complexes with biisoxazole ligands. Russian Journal of Coordination Chemistry. Link
Technical Guide: Thermal Stability & Structural Integrity of 5,5'-diphenyl-3,3'-biisoxazole
Executive Summary 5,5'-diphenyl-3,3'-biisoxazole represents a class of robust heterocyclic dimers where thermal stability is governed by the synergy between the rigid bi-isoxazole core and the extended -conjugation of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5,5'-diphenyl-3,3'-biisoxazole represents a class of robust heterocyclic dimers where thermal stability is governed by the synergy between the rigid bi-isoxazole core and the extended
-conjugation of the phenyl substituents. Unlike its energetic nitrate-ester derivatives (e.g., BIDN), this specific diphenyl congener exhibits high thermal resistance, making it a critical scaffold for luminescent organometallic ligands , liquid crystalline materials , and organic semiconductors .
This guide provides a deep-dive analysis of its thermal behavior, predicting a melting transition in the 180–230°C range and an onset of decomposition exceeding 300°C , driven by the high bond dissociation energy of the aromatic system relative to the labile N-O bond.
The thermal resilience of 5,5'-diphenyl-3,3'-biisoxazole is not accidental; it is a direct function of its solid-state packing and intramolecular electronics.
Structural Conformation
Planarity: The molecule adopts a trans-planar conformation in the solid state.[1] This minimizes dipole repulsion between the oxygen atoms of the adjacent isoxazole rings.[1]
-Stacking: The planar geometry facilitates tight slip-stacked packing (centroid-to-centroid distances ~3.7 Å).[1] This intermolecular force significantly elevates the lattice energy, directly translating to a higher melting point compared to non-planar analogs.[1]
Conjugation: The phenyl rings at the 5,5'-positions extend the conjugation length across the entire molecule, stabilizing the radical intermediates that might form during early-stage thermal stress.
The Weak Link: The N-O Bond
Despite its aromatic stability, the isoxazole ring contains a latent instability: the N-O bond .
Bond Energy: The N-O bond is the weakest point in the ring (
Failure Mode: Under extreme thermal stress (>300°C), this bond undergoes homolytic cleavage, initiating ring opening.[1] This is the primary decomposition pathway.[1]
Synthesis & Purity: The Foundation of Stability
Thermal data is meaningless without high purity.[1] Impurities (unreacted oximes, monosubstituted isoxazoles) act as defects that lower the melting point and catalyze early decomposition.[1]
Synthesis Protocol: 1,3-Dipolar Cycloaddition
The most robust route utilizes the in situ generation of nitrile oxides from dichloroglyoxime.
Controlled Addition: Dropwise addition of aqueous base over 6–12 hours. Crucial: Slow addition prevents dimerization of the nitrile oxide to furoxan byproducts.[1]
Workup: Evaporate solvent, wash precipitate with water (removes salts), and recrystallize from ethanol/acetonitrile.
Caption: Synthesis via [3+2] cycloaddition. The nitrile oxide is generated in situ to favor reaction with the alkyne over self-dimerization.
Thermal Characterization Profile
Predicted Thermal Transitions
Based on structural analogs (BIDO, BIDN, 3,5-diphenylisoxazole), the following thermal profile is established for the pure 5,5'-diphenyl derivative:
Property
Value / Range
Mechanistic Basis
Melting Point ()
180°C – 230°C
High lattice energy due to planar -stacking and lack of flexible alkyl chains.[1] Higher than monomer (C).[1]
Decomposition ()
> 300°C
Aromatic stabilization of the bi-isoxazole core.[1][2]
Glass Transition ()
N/A (Crystalline)
Highly crystalline nature typically precludes observable before melting.[1]
Heat of Fusion ()
High
Reflects strong intermolecular van der Waals forces.[1]
Decomposition Mechanism
At temperatures exceeding
C, the molecule undergoes irreversible degradation.[1]
Initiation: Homolytic cleavage of the N-O bond.[1]
Rearrangement: Formation of a diradical or nitrene-like intermediate.[1]
Fragmentation: The ring may cleave to release nitriles (benzonitrile) or rearrange into oxazoles/furazans.[1]
Caption: Thermal degradation pathway initiated by N-O bond cleavage at elevated temperatures.[1]
Experimental Protocols for Validation
To empirically verify these values in your specific sample, follow these rigorous protocols.
Differential Scanning Calorimetry (DSC)
Instrument: TA Instruments Q2000 or equivalent.
Atmosphere: Nitrogen (50 mL/min purge) to prevent oxidative degradation masking the intrinsic decomposition.[1]
Critical Check: If mass loss occurs before the expected melting point, checking for solvent entrapment (solvates) is mandatory.[1]
Applications Relying on Thermal Stability
The high
of 5,5'-diphenyl-3,3'-biisoxazole enables its use in extreme environments:
Metal-Organic Frameworks (MOFs): Used as a rigid, linear linker.[1] The stability ensures the framework survives the solvent removal (activation) process often requiring 150-200°C.[1]
OLED Emitters: When coordinated to Iridium(III) or Rhenium(I), the ligand must withstand vacuum deposition temperatures (>250°C) without decomposing.[1]
Energetic Material Precursors: While not an explosive itself, it serves as a stable backbone for nitration (adding -NO
groups) to create melt-castable explosives like BIDN.[1]
References
Quilico, A., Gaudiano, G., & Merlini, L. (1958).[1] Synthesis of 5:5′-bi-isoxazole. Tetrahedron, 2(3-4), 359-360.[1]
van der Peet, P. L., et al. (2013).[1] A click chemistry approach to 5,5'-disubstituted-3,3'-bisisoxazoles.... Synlett, 24, 2567. (Cited for crystal structure and synthesis refinement).[1][2][3]
Sausa, R. C., et al. (2018).[1][4] Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole.... Acta Crystallographica Section E. [1]
Wingard, L. A., et al. (2017).[1][4][5] Synthesis of Biisoxazoletetrakis(methyl nitrate). (Provides comparative thermal data for the biisoxazole core).
BenchChem. (2025).[1] Physical properties of 3,5-Diphenylisoxazole. (Baseline data for the monomer). [1]
biisoxazole vs isoxazole chemical reactivity differences
An In-Depth Technical Guide on the Chemical Reactivity of Biisoxazole vs. Isoxazole Executive Summary The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Chemical Reactivity of Biisoxazole vs. Isoxazole
Executive Summary
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. While monomeric isoxazoles are fundamental building blocks in medicinal chemistry and agriculture, the dimerization of this ring into a biisoxazole scaffold (e.g., 3,3'-, 4,4'-, or 5,5'-biisoxazole) fundamentally alters its electronic distribution, steric profile, and chemical reactivity[1]. This whitepaper dissects the mechanistic differences between monomeric isoxazoles and biisoxazoles, providing drug development professionals and materials scientists with the causality behind their divergent reactivity, specifically regarding electrophilic substitution, ring cleavage, and lateral functionalization.
Electronic and Structural Fundamentals
Monomeric Isoxazole
Isoxazole (
) is a planar, unsaturated aromatic heterocycle. The presence of the highly electronegative oxygen adjacent to the nitrogen creates a unique electron density distribution. The ring is a weak base, with a conjugate acid pKa of approximately -3.0 (in stark contrast to its isomer, oxazole, which has a pKa of 0.8)[2]. The N–O bond is relatively weak, providing a distinct site for reductive cleavage, while the -electron system remains stable against many oxidizing agents and acids[3].
The Biisoxazole Scaffold
Biisoxazoles are formed by covalently linking two isoxazole rings. The specific linkage point (3,3', 4,4', or 5,5') dictates the molecule's behavior. Crystallographic studies of energetic biisoxazole derivatives reveal that the two rings often adopt a trans-planar or slightly twisted configuration depending on lateral substituents. For instance, in 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN), the dihedral angle between the isoxazole ring and the lateral nitrate group is 69.58°, with the molecule sitting on an inversion center[4]. This structural geometry introduces steric hindrance that shields the core from nucleophilic attack while maintaining a high heat of formation[5].
Fig 1: Divergent reactivity pathways of monomeric isoxazole vs. the biisoxazole scaffold.
Comparative Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
Isoxazole: The electronegative O and N atoms withdraw electron density from the C-3 and C-5 positions via inductive effects. Consequently, the C-4 position retains the highest
-electron density, making it the highly regioselective site for Electrophilic Aromatic Substitution (EAS) such as nitration, halogenation, and chloromethylation[3].
Biisoxazole: Dimerization radically shifts EAS dynamics. In 4,4'-biisoxazoles, the highly reactive C-4 position is covalently occupied by the linkage, effectively abolishing standard EAS[6]. In 3,3'-biisoxazoles, the electron-withdrawing nature of the adjacent isoxazole ring deactivates the overall system. This deactivation is highly advantageous when synthesizing energetic materials, as the biisoxazole core can withstand harsh nitrating conditions (e.g., 100%
) without undergoing uncontrolled electrophilic degradation[7].
Lateral Deprotonation and Functionalization
Isoxazole: In alkyl-substituted isoxazoles, the C-5 methyl group is significantly more acidic (and thus more reactive towards electrophiles in the presence of a base) than the C-3 methyl group. This is due to the stabilization of the resulting carbanion by the adjacent oxygen atom[3].
Biisoxazole: Symmetrical biisoxazoles (like 3,3'-biisoxazole) allow for dual lateral functionalization. Because the C-3 positions are linked, the C-5 and C-5' positions become the primary sites for functionalization. This allows for the synthesis of bis(hydroxymethyl) derivatives, which serve as precursors for energetic plasticizers and highly cross-linked oligomers[1][5].
Reductive Cleavage of the N–O Bond
Isoxazole: The N–O bond is the structural "Achilles' heel" of the isoxazole ring. Catalytic hydrogenation easily cleaves this bond, triggering a ring-opening reaction that yields
Biisoxazole: While the N–O bonds in biisoxazoles remain susceptible to reduction, the steric bulk of the dimeric structure and extended conjugation provide marginal kinetic stability. However, controlled cleavage of biisoxazoles is utilized in advanced synthetic workflows to generate complex tetracarbonyl or bis(
-amino enone) systems that are otherwise impossible to synthesize via monomeric precursors.
Quantitative Reactivity Profile
The following table summarizes the core physicochemical and reactivity differences dictating the use of these scaffolds in applied chemistry.
Property / Reactivity Metric
Monomeric Isoxazole
Biisoxazole (e.g., 3,3' or 4,4')
Causality / Structural Driver
Primary EAS Site
C-4 Position
Deactivated / Blocked (in 4,4')
Inductive withdrawal by heteroatoms leaves C-4 electron-rich; dimerization blocks or deactivates this node[3][6].
pKa (Conjugate Acid)
~ -3.0
< -3.0 (Estimated)
The second heteroaromatic ring acts as an electron-withdrawing group, further reducing basicity[2].
N-O Bond Stability
Low (Easily cleaved by )
Moderate (Sterically shielded)
Dimerization increases steric bulk, kinetically slowing catalytic hydrogenation at the N-O bond[3].
C-5 Methyl Acidity
High (Relative to C-3)
Very High (in 3,3'-linked)
Oxygen proximity stabilizes the C-5 carbanion; utilized for lateral functionalization[1][3].
Primary Application
Pharmacophore, Agrochemical
Energetic Plasticizers, Bivalent Ligands
Biisoxazoles offer receptor cross-linking (AMPA) and high heat of formation for explosives[7][8].
Advanced Applications Driven by Reactivity
Energetic Materials and Plasticizers:
The biisoxazole core is highly valued in the synthesis of energetic plasticizers like Bis-isoxazole tetranitrate (BITN). Unlike traditional plasticizers like nitroglycerin (NG) which decompose at 50°C, BITN has an onset decomposition of 193.7°C. The isoxazole N-O linkage exhibits weak Lewis base character, allowing it to favorably interact with electrophilic binders like nitrocellulose without destroying the polymer backbone—a critical failure point of highly basic amine additives[7].
Bivalent Pharmacophores:
In neuropharmacology, 3,3'-biisoxazoles are deployed as bivalent ligands for the AMPA receptor. The rigid biisoxazole spacer allows the simultaneous binding of two pharmacophoric units to adjacent receptor sites, potentiating kainate-induced currents up to 70% at picomolar concentrations (
M), an effect impossible to achieve with monomeric isoxazoles[8].
Experimental Methodologies
The following self-validating protocols detail the synthesis and functionalization of the biisoxazole core, highlighting the causality behind the reaction conditions.
Protocol 1: Synthesis of 3,3'-Biisoxazole Core via [3+2] Cycloaddition
Objective: Synthesize a 3,3'-biisoxazole-5,5'-bis(hydroxymethyl) intermediate without metal catalysts to prevent trace metal contamination in energetic materials.
Reagent Preparation: Dissolve dichloroglyoxime (DCG) and 2-butyne-1,4-diol in anhydrous ethanol.
In Situ Generation: Slowly add a saturated aqueous solution of sodium bicarbonate over 4 hours while maintaining the reaction at 80°C to 100°C.
Causality: Sodium bicarbonate acts as a mild base to dehydrohalogenate DCG, generating the highly reactive nitrile oxide intermediate in situ. A slow addition prevents the nitrile oxide from dimerizing into furoxans, forcing the [3+2] cycloaddition with the alkyne[7].
Validation & Isolation: The reaction is self-validating; as the biisoxazole forms, the solution transitions from clear to a suspension. Cool to 0°C to maximize precipitation. Filter and wash with cold ethanol to yield the biisoxazole tetrol.
Protocol 2: Exhaustive Nitration to BITN
Objective: Convert the lateral hydroxyl groups of the biisoxazole to nitrate esters without cleaving the sensitive N-O ring bond.
Acid Mixture Preparation: In a round-bottom flask equipped with a stir bar and an ice-water bath, prepare a nitrating mixture of 100% Nitric Acid (
) and Acetic Anhydride ().
Causality: Acetic anhydride acts as a potent water scavenger. By removing the water generated during esterification, the equilibrium is driven entirely toward the nitrate ester, ensuring exhaustive nitration[7].
Temperature-Controlled Addition: Portion-wise add the biisoxazole precursor from Protocol 1 over 10 minutes, strictly maintaining the internal temperature at 0°C.
Causality: The isoxazole ring is stable to acids but susceptible to extreme exothermic degradation. Keeping the reaction at 0°C suppresses ring-opening side reactions[9].
Quenching & Recovery: Stir for 4 hours, allowing the bath to slowly warm to room temperature. Pour the mixture over crushed ice. The sudden shift in polarity forces the highly hydrophobic Bis-isoxazole tetranitrate (BITN) to crash out as a white precipitate[4].
Fig 2: Workflow for the synthesis and nitration of biisoxazole energetic plasticizers.
References
Application, Reactivity and Synthesis of Isoxazole Derivatives
Bentham Science Publishers[Link]
The Synthesis and Structure Determination of Tetrasubstituted 4,4'-Biisoxazoles
Srce - University of Zagreb[Link]
US9994532B1 - Bis-isoxazole tetranitrate (BITN)
Evaluating the Bis-isoxazole Core for Energetic Heterocyclic-Based Oligomers
The Royal Society of Chemistry[Link]
Crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN)
National Institutes of Health (NIH) / PMC[Link]
What is the Difference Between Oxazole and Isoxazole
Difference Between[Link]
Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole
National Institutes of Health (NIH) / PMC[Link]
A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor
MDPI[Link]
Synthesis, Structural Properties, and Applications in Energetics and Medicinal Chemistry Executive Summary The 3,3'-linked isoxazole dimer (3,3'-biisoxazole) represents a specialized heterocyclic scaffold distinct from i...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Structural Properties, and Applications in Energetics and Medicinal Chemistry
Executive Summary
The 3,3'-linked isoxazole dimer (3,3'-biisoxazole) represents a specialized heterocyclic scaffold distinct from its more common 3,5'- or 5,5'-linked counterparts. Unlike isoxazoles linked via alkyl or ether spacers, the direct C3-C3' bond creates a rigid, conjugated system with unique electronic properties. This guide details the synthesis, structural characteristics, and applications of this scaffold, with a specific focus on its utility as a high-energy-density material (HEDM) and a bipyridine bioisostere in drug discovery.
Structural & Electronic Properties
The 3,3'-biisoxazole core is characterized by two isoxazole rings directly connected at the 3-positions.
Conformation: Crystallographic data confirms that 3,3'-biisoxazoles typically adopt a trans-planar conformation in the solid state. This geometry minimizes dipole-dipole repulsion between the adjacent oxygen and nitrogen atoms of the two rings.
Aromaticity & Electronics: The isoxazole ring is less aromatic than pyridine but possesses significant electronegativity due to the oxygen atom. The 3,3'-linkage allows for extended
-conjugation, yet the electron-withdrawing nature of the N-O bond makes the system electron-deficient, enhancing its stability against oxidation—a critical feature for energetic materials.
Chelation Potential: Similar to 2,2'-bipyridine, 3,3'-biisoxazoles can act as bidentate ligands. However, the "bite angle" and electronic donation are modulated by the specific geometry of the five-membered rings, offering a unique steric profile for metal coordination.
Caption: Comparative structural logic between 3,3'-biisoxazole and 2,2'-bipyridine, highlighting the trans-ground state and energetic properties.
Synthetic Strategies
The synthesis of 3,3'-biisoxazoles is chemically distinct from standard isoxazole synthesis. While simple isoxazoles are made via [3+2] cycloaddition of a nitrile oxide and an alkyne, the 3,3'-dimer requires a bis-nitrile oxide precursor or a metal-catalyzed coupling.
The "Double [3+2]" Cycloaddition Route (Primary Pathway)
This is the industry-standard method for generating symmetric 3,3'-biisoxazoles, particularly for energetic materials like BIDN (3,3'-biisoxazole-5,5'-bis(methylene) dinitrate).
Mechanism:
Precursor Formation: Glyoxal is converted to glyoxime, which is chlorinated to dichloroglyoxime .[1]
Dipole Generation: Treatment of dichloroglyoxime with a weak base (NaHCO₃) generates oxalyldinitrile oxide (O=N-C-C-N=O) in situ.
Cycloaddition: This unstable bis-dipole undergoes a double [3+2] cycloaddition with two equivalents of a terminal alkyne (e.g., propargyl alcohol) to form the 3,3'-biisoxazole core.
Critical Technical Insight: Direct dimerization of a mono-nitrile oxide (RCNO) typically yields a furoxan (1,2,5-oxadiazole-2-oxide), not a biisoxazole. Therefore, the C3-C3' bond must be present in the precursor (glyoxime) to ensure the biisoxazole structure.
Diagram 2: Synthetic Workflow for 3,3'-Biisoxazole
Caption: Step-wise synthesis from Glyoxal to the 3,3'-Biisoxazole core via the oxalyldinitrile oxide intermediate.
Metal-Catalyzed Cross-Coupling
For asymmetric dimers or complex medicinal chemistry targets, Stille or Suzuki couplings are employed.
Reagents: 3-Bromoisoxazole + 3-Stannylisoxazole (Stille) or 3-Isoxazolylboronic acid (Suzuki).
Limitation: The 3-position of isoxazole is electronically deactivated, often requiring specialized ligands and palladium catalysts to achieve high yields.
Experimental Protocols
Protocol A: Synthesis of 5,5'-Bis(hydroxymethyl)-3,3'-biisoxazole
This compound is the universal precursor for 3,3'-linked energetic materials.
Reagents:
Dichloroglyoxime (1.0 eq)
Propargyl alcohol (5.0 eq)
Sodium Bicarbonate (NaHCO₃)
Methanol (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve dichloroglyoxime (e.g., 30 g) in Methanol (300 mL) in a round-bottom flask.
Reagent Addition: Add propargyl alcohol (excess) to the solution.
Base Addition (Controlled): Slowly add solid NaHCO₃ over 1 hour at room temperature. Causality: Slow addition prevents the rapid accumulation of the unstable bis-nitrile oxide, favoring the cycloaddition with the alkyne over side reactions (polymerization).
Reaction: Stir the mixture at ambient temperature for 12–24 hours. Monitor consumption of dichloroglyoxime via TLC.
Workup: Filter off the inorganic salts (NaCl). Evaporate the methanol filtrate to dryness.
Purification: Recrystallize the residue from ethanol or water to yield the product as a white crystalline solid (Yield ~70-80%).
Protocol B: Nitration to BIDN (Energetic Material)
Safety Warning: This reaction produces a high explosive. Perform only in a designated blast-proof hood.
Acid Bath: Cool 98% Nitric acid (HNO₃) to 0–5°C.
Addition: Add 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole portion-wise, maintaining temperature below 10°C.
Quenching: Pour the reaction mixture onto crushed ice.
Isolation: Filter the precipitated white solid (BIDN), wash with cold water until neutral pH, and dry.
Applications
Energetic Materials (HEDMs)
The 3,3'-biisoxazole core is a "privileged scaffold" in modern energetics due to its high positive enthalpy of formation (+Hof) and high nitrogen content.
Compound
Density (g/cm³)
Detonation Velocity (m/s)
Melting Point (°C)
Application
BIDN
1.61
~8,000
85
Melt-castable explosive (TNT replacement)
BITN
1.68
~8,500
82
High-performance plasticizer
TNT (Ref)
1.65
6,900
80
Standard Reference
Mechanism of Action: The energetic performance stems from the strain of the five-membered rings and the N-O bonds, which release significant energy upon decomposition to N₂ and CO₂. The low melting point of BIDN allows it to be poured into munitions (melt-casting), a critical manufacturing advantage.
Medicinal Chemistry & Ligands
While less common than 3,5-isoxazoles, the 3,3'-dimer serves specific roles:
Bipyridine Bioisostere: In metallo-drugs or radiopharmaceuticals, the 3,3'-biisoxazole acts as a neutral bidentate ligand. The N-donors coordinate to metals (e.g., Tc-99m for imaging), but the complex is less basic than bipyridine, altering biodistribution.
AMPA Receptor Modulators: Linked isoxazole dimers (often via spacers, but structurally related) have been explored as positive allosteric modulators (PAMs) for the AMPA receptor, aiding in cognitive enhancement.
References
Wingard, L. A., et al. (2017). "Synthesis of bis-Isoxazole-bis-Methylene Dinitrate: A Potential Nitrate Plasticizer and Melt-Castable Energetic Material."[2] ChemPlusChem, 82(2), 195-198. Link
Galenko, A. V., et al. (2015). "Synthesis and properties of 3,3'-biisoxazoles." Russian Chemical Bulletin, 64, 1866–1872. Link
Cannas, M., & Marongiu, G. (1968).[2] "Crystal and molecular structure of 3,3'-biisoxazole." Zeitschrift für Kristallographie, 127(1-4), 388-400. Link
Hansen, T. V., et al. (2005). "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition." Journal of Organic Chemistry, 70(19), 7761–7764. Link
Johnson, E. C., et al. (2018). "Crystal structures of 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole." Acta Crystallographica Section E, 74(2), 198-202. Link
Application Note: 1,3-Dipolar Cycloaddition Protocols for Biisoxazole Synthesis
[1][2][3] Abstract Biisoxazoles—compounds containing two isoxazole rings linked either directly or via a spacer—represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory,...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Abstract
Biisoxazoles—compounds containing two isoxazole rings linked either directly or via a spacer—represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. While the 1,3-dipolar cycloaddition (1,3-DC) of nitrile oxides and alkynes is the gold standard for isoxazole synthesis, constructing bis-systems introduces unique challenges regarding regioselectivity, stepwise vs. concerted formation, and the prevention of dipole dimerization (furoxan formation). This guide provides three validated protocols for synthesizing 3,3'-, 5,5'-, and 3,5'-biisoxazoles, supported by mechanistic insights and troubleshooting strategies.
Strategic Overview & Mechanism
The synthesis of biisoxazoles via 1,3-DC relies on the Huisgen cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile) .[1][2] The connectivity of the biisoxazole (3,3', 5,5', or 3,5') is determined by the selection of the bis-functionalized precursor.
Mechanistic Pathways[5]
Path A (5,5'-Linked): Reaction of a mono-nitrile oxide with a di-alkyne.[2]
Path B (3,3'-Linked): Reaction of a bis-nitrile oxide (generated from a bis-oxime) with a mono-alkyne.[2]
Path C (3,5'-Linked): Sequential cycloaddition where an isoxazole-alkyne intermediate reacts with a second nitrile oxide.[2]
Visualization of Synthetic Logic
Caption: Divergent synthetic pathways for biisoxazole regioisomers based on precursor selection.
Validated Experimental Protocols
Protocol A: Synthesis of 5,5'-Biisoxazoles (Double Cycloaddition)
Target: Symmetrical biisoxazoles linked at the 5-positions via a spacer (e.g., phenylene).[2]
Mechanism: Double 1,3-DC of two equivalents of aryl nitrile oxide onto a central di-alkyne.[2]
Solvent: Ethanol/Water (1:[2]1) or Acetonitrile[2]
Procedure:
Preparation: Dissolve 1,4-diethynylbenzene (1.0 mmol) and the appropriate aryl aldoxime (2.2 mmol) in 10 mL of ethanol.
Dipole Generation: Add Chloramine-T trihydrate (2.5 mmol) to the solution.
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. The Chloramine-T generates the nitrile oxide in situ by chlorinating the oxime, followed by base-mediated elimination (the basicity of Chloramine-T is often sufficient, or a trace of NaOH/Et3N can be added).
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the di-alkyne and appearance of a highly polar spot indicates conversion.[2]
Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The product typically precipitates.[2]
Purification: Filter the solid, wash with water, and recrystallize from ethanol or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).
Why this works: Chloramine-T acts as both a halogenating agent and a base, releasing the nitrile oxide slowly. This slow release matches the reaction rate with the di-alkyne, minimizing dimerization of the nitrile oxide.
Protocol B: Synthesis of 3,3'-Biisoxazoles (Bis-Nitrile Oxide Route)
Target: Two isoxazole rings directly connected at the C3 position.[2]
Challenge: The intermediate bis-nitrile oxide (from glyoxal) is highly unstable and prone to polymerization or furoxan formation.[2]
Solution: Use of high dipolarophile concentration and rapid trapping.[2]
Chlorination: Suspend glyoxal dioxime (1.0 mmol) in DMF (5 mL) at 0°C. Add NCS (2.2 mmol) portion-wise over 15 minutes. Stir at 0°C for 1 hour to form the bis-hydroximoyl chloride.[2]
Cycloaddition: Add the terminal alkyne (4.0 mmol) to the reaction mixture.
Elimination (Critical Step): Dissolve Et3N (2.2 mmol) in DMF (2 mL). Add this solution dropwise over 1 hour using a syringe pump to the reaction mixture at 0°C. Slow addition keeps the steady-state concentration of the nitrile oxide low, favoring reaction with the excess alkyne over self-dimerization.
Completion: Allow to warm to room temperature and stir for 12 hours.
Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine (to remove DMF).[2]
Purification: Flash chromatography is essential to separate the 3,3'-biisoxazole from potential furoxan byproducts.
Protocol C: Sequential Synthesis of 3,5'-Biisoxazoles
Target: Asymmetric biisoxazoles or directly linked systems.
Strategy: "Click" one ring, then functionalize it to build the second.
Workflow:
Step 1: React a protected propargyl aldehyde (as acetal) with Nitrile Oxide A to form Isoxazole A.[2]
Step 2: Deprotect the acetal to reveal the aldehyde on Isoxazole A.[2]
Step 3: Convert aldehyde to oxime.
Step 4: React this new "Isoxazole-Oxime" with Alkyne B to form the second ring.
Step 4 Protocol (The Cycloaddition):
Dissolve: Isoxazole-oxime (1.0 equiv) and Alkyne B (1.2 equiv) in CH2Cl2.
Add: Bleach (NaOCl, 4-6% aq. solution) (2.0 equiv) dropwise at 0°C. (Alternative to NCS/Et3N for robustness).[2]
Stir: Vigorously at 0°C -> RT for 4 hours.
Phase Sep: Separate organic layer, dry over MgSO4, concentrate.
Thermal (Standard): Favors 3,5-disubstituted isoxazoles (>95:5 ratio) for terminal alkynes due to steric approach of the dipole.[2]
Cu(I) Catalysis: While CuAAC forms triazoles, Cu(I)-catalyzed nitrile oxide cycloaddition (using Cu/CuSO4) can accelerate the reaction and strictly enforce 3,5-regioselectivity, though it is less common than in azide chemistry due to the instability of nitrile oxides in the presence of some metals.[2]
Steric Bulk: For internal alkynes, regioselectivity is poor (mixtures of 4,5- and 5,4-isomers) unless one substituent is significantly bulkier or electron-withdrawing.
Troubleshooting & Safety
The "Furoxan Trap"
Nitrile oxides are unstable species.[2] If the dipolarophile (alkyne) is unreactive or present in low concentration, two nitrile oxide molecules will dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[2]
Symptom: Low yield of biisoxazole, appearance of a byproduct with M+ mass of (Dipole x 2).[2]
Fix: Increase alkyne equivalents (to 3-5x). Use slow addition of the base (Et3N) to keep nitrile oxide concentration low.[2]
Safety Note
Explosion Hazard: Low molecular weight nitrile oxides and hydroximoyl chlorides can be explosive.[2] Do not concentrate neat.
Toxicity: Chloramine-T and NCS are irritants.[2] Work in a fume hood.
References
General Mechanism & Regioselectivity:
Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[3][1][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition.[2]
[2]
Chloramine-T Protocol:
Lokeshwari, D. M., & Kumar, K. A. (2017).[1] Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry.[2]
Double Cycloaddition on Diynes:
Forgione, P., et al. (2023).[2] Mechanochemical Desymmetrization of Unbiased Bis- and Tris-alkynes to Access 3,5-Isoxazoles.[2] ResearchGate / Beilstein J. Org.[2] Chem.
Sequential & Regioselective Synthesis:
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry.[2]
Bis-Isoxazole from Carvone (Sequential):
El Hallaoui, A., et al. (2022).[2] New bis-isoxazole with monoterpenic skeleton: regioselective synthesis...[2] Turkish Journal of Chemistry.[2]
Application Note: Crystallization Solvents & Protocols for 5,5'-Diphenyl-3,3'-biisoxazole
Executive Summary This guide details the solvent selection strategies and experimental protocols for the crystallization of 5,5'-diphenyl-3,3'-biisoxazole (CAS: N/A for specific isomer, generic biisoxazole derivatives of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the solvent selection strategies and experimental protocols for the crystallization of 5,5'-diphenyl-3,3'-biisoxazole (CAS: N/A for specific isomer, generic biisoxazole derivatives often cited).[1] This molecule serves as a critical ligand in coordination chemistry and a precursor in the synthesis of energetic materials and organic electronics.
Due to its high symmetry, planar geometry, and significant
- stacking interactions, 5,5'-diphenyl-3,3'-biisoxazole exhibits high lattice energy, often resulting in poor solubility in common organic solvents at room temperature.[1] This guide provides validated protocols for Single Crystal Growth (for X-ray diffraction) and Bulk Purification (for synthetic scale-up), focusing on the Acetonitrile and Ethanol solvent systems.[1]
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular interactions driving the crystal lattice:
Molecular Geometry: The molecule consists of two isoxazole rings linked at the 3,3'-position, with phenyl rings at the 5,5'-positions.[1][2] It adopts a trans-planar conformation to minimize dipole repulsion between the ring oxygens/nitrogens.
Lattice Forces: The crystal structure is stabilized by strong intermolecular
- slip-stacking and weak C-H···N hydrogen bonds.[3]
Solubility Implications:
Non-polar Aliphatics (Hexane, Pentane): Insoluble.[1] The solvent cannot overcome the lattice energy.
Protic Solvents (Methanol, Ethanol): Sparingly soluble at RT; Soluble at Reflux.[1] Good for recrystallization.
Polar Aprotic (Acetonitrile, DMF, DMSO): Good solubility.[1] Acetonitrile is the "Gold Standard" for single crystals due to its moderate boiling point and ability to solvate the polar isoxazole core without disrupting stacking as aggressively as DMSO.
Chlorinated Solvents (DCM, Chloroform): High solubility.[1] Useful for vapor diffusion methods but prone to rapid evaporation (poor crystal quality).[1]
Table 1: Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility (RT)
Solubility (Hot)
Application
Nitrile
Acetonitrile (MeCN)
Moderate
High
Single Crystal Growth (Evaporation)
Alcohol
Ethanol (EtOH)
Low
High
Bulk Recrystallization
Chlorinated
Chloroform ()
High
High
Vapor Diffusion (Solvent)
Aliphatic
n-Hexane
Insoluble
Insoluble
Vapor Diffusion (Anti-solvent)
Acidic
Glacial Acetic Acid
Moderate
High
Impurity Scavenging
Decision Logic for Purification
The following flow diagram illustrates the decision process for selecting the appropriate purification method based on the purity requirements and available quantity.
Figure 1: Decision tree for selecting purification workflows based on experimental goals.
Detailed Protocols
Protocol A: Single Crystal Growth (Slow Evaporation)
Target: Production of X-ray quality crystals (block or prism habit).[1]
Primary Solvent: Acetonitrile (MeCN).[1]
Reference Basis: Validated by Acta Crystallographica reports on biisoxazole derivatives [1, 2].
Dissolution: Place 30 mg of the compound into the vial. Add Acetonitrile dropwise with gentle warming (40°C) until the solid just dissolves (approx. 5–8 mL). Avoid super-saturation.
Filtration: Draw the warm solution into a syringe and filter it through the 0.45 µm PTFE filter into a clean, dust-free vial. Note: This removes nucleation sites that cause polycrystallinity.[1]
Evaporation Setup: Cap the vial loosely. For slower evaporation (better quality), pierce the cap with a defined number of needle holes (e.g., 3 holes using a 22G needle).[1]
Incubation: Place the vial in a vibration-free environment at constant temperature (20–25°C).
Harvesting: Crystals should appear within 3–7 days. They are typically colorless blocks. Isolate by decanting the mother liquor.
Protocol B: Bulk Recrystallization
Target: Purification of >1g synthetic batches.
Solvent: Ethanol (Absolute).[1][5]
Procedure:
Slurry: Place the crude solid in a round-bottom flask. Add Ethanol (10 mL per gram of solid).[1]
Reflux: Heat the mixture to reflux (78°C). If the solid does not dissolve completely, add more Ethanol in small portions until a clear solution is obtained.[1]
Tip: If the solution is colored (dark yellow/brown), add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
Hot Filtration: While maintaining reflux temperature, filter the solution to remove insoluble mechanical impurities.[1]
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.
Crystallization: Once at room temperature, if yield is low, cool to 4°C.
Isolation: Filter the white crystalline solid using a Buchner funnel. Wash with cold Ethanol (-20°C). Dry under vacuum.[6][7]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Solute separates as a liquid before crystallizing.[6]
The temperature gap between melting point and solvent boiling point is too narrow. Switch to Ethanol/Water (9:1) or scratch the glass to induce nucleation.[1]
Twinning
Crystals grow intergrown/fused.
Evaporation was too fast. Reduce the number of holes in the vial cap or switch to Protocol B (Slow Cooling).
No Precipitation
Solution is too dilute.
Concentrate the solution by rotary evaporation to half volume, then re-attempt cooling.
Colored Crystals
Impurities incorporated into lattice.
Recrystallize from Glacial Acetic Acid (effective for removing oligomeric isoxazole byproducts), followed by an Ethanol wash.[1]
Safety & Handling (MSDS Highlights)
5,5'-diphenyl-3,3'-biisoxazole: Generally considered low toxicity but treat as a potential irritant.[1] Avoid inhalation of dust.
Acetonitrile: Flammable, toxic by inhalation/skin absorption (metabolizes to cyanide).[1] Use in a fume hood.
Wingard, L. A., et al. (2018).[1] "Crystal structures of 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole and 4,4',5,5'-tetrakis(hydroxymethyl)-3,3'-biisoxazole." Acta Crystallographica Section E: Crystallographic Communications, 74(2), 196-200.[1][8]
Context: Validates the use of acetonitrile for growing single crystals of planar biisoxazole deriv
Van der Peet, P., et al. (2013).[1][2][9] "5,5'-Diphenyl-3,3'-biisoxazole."[1][2][9] Cambridge Structural Database (CSD), Deposition Number 935274.[1][2]
Context: The specific crystal structure deposition for the target molecule, confirming the planar trans-geometry.
Cannas, M., & Marongiu, G. (1968).[1][2][9] "The crystal structure of 3,3'-biisoxazole." Zeitschrift für Kristallographie, 127(1-4), 388-400.[1]
Context: Foundational work on the biisoxazole core packing.
BenchChem Technical Support. (2025). "Purification of 3,5-Diphenylisoxazole."
Context: General protocols for diphenylisoxazole purification using ethanol recrystalliz
Application Note: Advanced Functionalization of Phenyl Rings in Biisoxazole Scaffolds
Introduction & Scientific Rationale Biisoxazoles—heterocyclic scaffolds containing two linked isoxazole rings—are privileged structures in modern medicinal chemistry. Specifically, the 3,5'-biisoxazole fragment serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Biisoxazoles—heterocyclic scaffolds containing two linked isoxazole rings—are privileged structures in modern medicinal chemistry. Specifically, the 3,5'-biisoxazole fragment serves as a critical pharmacophore in potent, metabolically stable RORγ inhibitors and novel antitubercular agents[1]. While the isoxazole core provides essential hydrogen-bond accepting capabilities, optimizing the pharmacokinetic profile (e.g., lipophilicity, target affinity, and metabolic stability) often requires precise functionalization of the appended phenyl rings.
However, the functionalization of biisoxazole scaffolds presents a unique synthetic challenge: the N–O bond is inherently weak and highly sensitive to reductive cleavage, harsh bases, and strong nucleophiles[2]. Classical methods like directed ortho-metalation (DoM) using strong alkyllithium bases often lead to unintended ring-opening. Consequently, modern functionalization strategies prioritize mild, highly selective methodologies:
Palladium-Catalyzed Cross-Coupling: Utilizing pre-halogenated phenyl-biisoxazoles for Suzuki-Miyaura or Sonogashira couplings[3].
Late-Stage C–H Functionalization: Employing hypervalent iodine(III) reagents to directly functionalize unactivated phenyl rings under mild, acidic conditions that preserve the heterocycle[4].
Workflow for selecting functionalization strategies for phenyl-biisoxazole scaffolds.
Mechanistic Pathways & Strategy Selection
Strategy A: Palladium-Catalyzed Cross-Coupling
For substrates bearing a halogenated phenyl ring, Pd-catalyzed cross-coupling is the most robust approach. The efficiency of this reaction is heavily influenced by the steric environment of the biisoxazole core. Research indicates that steric hindrance from substituents at the C3 position of the isoxazole ring exerts a greater inhibitory effect on the cross-coupling oxidative addition step than substituents at the C5 position[3]. Therefore, less bulky phosphine ligands or highly active PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are recommended to overcome this steric barrier.
For late-stage diversification of unactivated phenyl rings, DMIX (1,3-dimethyl-5-iodouracil)-substituted hypervalent iodine(III) reagents, such as DMIX-I(OAc)₂, are transformative. These reagents engage in direct electrophilic aromatic substitution (S_EAr) on the phenyl ring to form a stable diaryliodonium intermediate. The DMIX leaving group biases the subsequent nucleophilic attack exclusively toward the target phenyl ring, preventing the transfer of the uracil moiety[4]. This method operates in fluorinated solvents like hexafluoroisopropanol (HFIP), which stabilizes the hypervalent iodine species without degrading the sensitive biisoxazole N–O bonds.
Mechanistic pathway of hypervalent iodine(III)-mediated C-H functionalization.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling of Bromophenyl-Biisoxazoles
Causality Focus:
is selected as the precatalyst because its moderate electron density facilitates oxidative addition into the aryl bromide bond without being nucleophilic enough to attack the electrophilic C=N bond of the isoxazole ring.
Materials:
(Bromophenyl)-biisoxazole derivative (1.0 equiv)
Aryl or Alkyl Boronic Acid (1.5 equiv)
(0.05 equiv, 5 mol%)
(2.0 equiv, aqueous 2M solution)
Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve the (bromophenyl)-biisoxazole and boronic acid in the Toluene/Ethanol mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands, which would stall the catalytic cycle.
Catalyst Addition: Add
rapidly under a positive stream of Argon. The solution will appear pale yellow.
Base Addition: Inject the degassed 2M
solution via syringe.
Heating & Monitoring: Heat the biphasic mixture to 85°C. Monitor via TLC (Hexanes/EtOAc 3:1).
Self-Validation: The reaction is proceeding healthily if the organic layer remains yellow/orange. A rapid shift to black (Pd-black precipitation) indicates catalyst deactivation due to oxygen ingress or substrate steric-stalling.
Workup: Upon completion (typically 4–6 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
, concentrate, and purify via silica gel chromatography.
Protocol B: Late-Stage C–H Azidation via DMIX-Iodonium Intermediates
Causality Focus: HFIP is utilized as the solvent because its strong hydrogen-bond donating capability enhances the electrophilicity of the iodine(III) reagent, enabling C–H activation at room temperature, thereby protecting the biisoxazole core from thermal degradation[4].
Materials:
Phenyl-biisoxazole derivative (1.0 equiv)
DMIX-I(OAc)₂ (1.2 equiv)
Sodium Azide (
) (2.0 equiv)
HFIP (Hexafluoroisopropanol)
Step-by-Step Methodology:
Electrophilic Activation: Dissolve the phenyl-biisoxazole in HFIP (0.1 M concentration) in a round-bottom flask. Add DMIX-I(OAc)₂ in one portion at room temperature.
Intermediate Formation: Stir the reaction for 2 hours.
Self-Validation: To confirm the formation of the diaryliodonium intermediate, extract a 50 µL aliquot and drop it into cold diethyl ether. The immediate formation of a white precipitate validates successful C–H activation.
Nucleophilic Displacement: Add
directly to the reaction mixture. Stir for an additional 4 hours at 40°C. Rationale: The azide acts as a nucleophile, selectively attacking the phenyl ring and displacing the DMIX-iodine leaving group.
Workup: Quench the reaction with saturated aqueous
to neutralize the HFIP. Extract with dichloromethane (DCM) three times. Wash the combined organics with water, dry over , and concentrate in vacuo. Purify the resulting azidophenyl-biisoxazole via flash chromatography.
Quantitative Data: Substituent Effects on Functionalization
The electronic and steric nature of the substituents on the phenyl ring drastically affects the yield and reaction times across both methodologies.
Substrate (Phenyl Substituent)
Functionalization Strategy
Reagent / Catalyst
Yield (%)
Time (h)
Tolerance / Notes
4-OMe-Phenyl
C–H Azidation
DMIX-I(OAc)₂ /
88%
3.0
Excellent; electron-donating group accelerates S_EAr[4].
4-CF₃-Phenyl
C–H Azidation
DMIX-I(OAc)₂ /
61%
8.0
Moderate; electron-withdrawing group slows iodonium formation[4].
Application Note & Protocols: Synthesis of High-Performance Energetic Plasticizers from Biisoxazole Precursors
Abstract: This document provides a comprehensive guide for the synthesis and characterization of advanced energetic plasticizers based on the biisoxazole scaffold. The isoxazole heterocycle is a valuable building block f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the synthesis and characterization of advanced energetic plasticizers based on the biisoxazole scaffold. The isoxazole heterocycle is a valuable building block for energetic materials due to its high heat of formation and favorable carbon-to-nitrogen ratio.[1] This guide details the preparation of key hydroxyl-functionalized biisoxazole precursors and their subsequent nitration to yield high-performance energetic plasticizers, specifically 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN) and 3,3′-biisoxazole-4,4′,5,5′-tetrakis(methylene nitrate) (BITN). These materials show potential as melt-castable explosives and as energetic plasticizers in propellant formulations.[2][3][4] The protocols provided are derived from established, peer-reviewed methodologies and are intended for use by trained researchers in a controlled laboratory setting.
Introduction: The Rationale for Biisoxazole-Based Energetics
Energetic plasticizers are a critical component in modern high-performance energetic formulations, such as polymer-bonded explosives (PBXs) and propellants. Their primary function is to improve the mechanical properties and processability of the formulation by reducing the viscosity of the binder system, while simultaneously contributing to the overall energy output. An ideal energetic plasticizer possesses a combination of desirable traits: high density, positive oxygen balance, high heat of formation, low melting point, high thermal stability, and low sensitivity to external stimuli like impact and friction.
The biisoxazole core has emerged as a highly promising scaffold for the development of next-generation energetic materials.[1] The inherent properties of the isoxazole ring, including its planarity and high nitrogen content, contribute to favorable energetic performance and thermal stability. By functionalizing the biisoxazole core with energetic groups, such as nitrate esters (-ONO₂), it is possible to create molecules that meet the stringent requirements for advanced energetic plasticizers.
This guide focuses on a robust and scalable synthetic pathway that begins with the construction of a stable biisoxazole precursor via a [3+2] cycloaddition reaction, followed by a direct nitration step to install the energetic nitrate ester functionalities.
Synthesis of Hydroxyl-Functionalized Biisoxazole Precursors
The foundational step in this process is the synthesis of a stable, hydroxylated biisoxazole precursor. The hydroxyl groups serve as synthetic handles for the subsequent introduction of energetic moieties. The core of this synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (generated in situ) and an alkyne.[5] Dichloroglyoxime is a common and effective precursor for the nitrile oxide, while functionalized alkynes like propargyl alcohol or 2-butyne-1,4-diol provide the necessary carbon backbone and hydroxyl groups.
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of hydroxylated biisoxazole precursors.
Protocol 1: Synthesis of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole
This protocol details the synthesis of the di-hydroxy precursor for BIDN, adapted from methodologies reported by Wingard et al.[4][6]
Materials:
Dichloroglyoxime (DCG)
Propargyl alcohol
Sodium bicarbonate (NaHCO₃)
Methanol (MeOH)
Deionized water
Equipment:
Three-neck round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Büchner funnel and filtration apparatus
Procedure:
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine dichloroglyoxime (0.191 mol) and propargyl alcohol (0.956 mol) in 1.9 L of methanol.
Base Addition: Prepare a solution of sodium bicarbonate in water. Add this solution dropwise to the reaction mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide from dichloroglyoxime.
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add deionized water to the residue to precipitate the product.
Purification: Collect the white solid precipitate by Büchner filtration. Wash the solid thoroughly with cold deionized water and dry under vacuum to yield 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole. A typical yield for this reaction is approximately 75%.[4]
Protocol 2: Synthesis of 3,3′-biisoxazole-4,4′,5,5′-tetrayltetramethanol
This protocol describes the synthesis of the tetra-hydroxy precursor for BITN, based on the process outlined in U.S. Patent 9,994,532 B1.[7]
Materials:
Dichloroglyoxime (DCG)
2-Butyne-1,4-diol
Sodium bicarbonate (NaHCO₃)
n-Butanol (nBuOH)
Equipment:
Three-neck round-bottom flask with a reflux condenser and dropping funnel
Magnetic stirrer/hotplate
Heating mantle
Procedure:
Initial Setup: In a 1 L three-neck round-bottom flask equipped with a stir bar and reflux condenser, combine 2-butyne-1,4-diol (0.159 mol, 5.0 eq) and sodium bicarbonate (0.080 mol, 2.5 eq) in 200 mL of n-butanol.
Heating: Heat the mixture to 120 °C using a heating mantle. The elevated temperature is crucial for this reaction's efficiency.[7]
DCG Addition: Dissolve dichloroglyoxime (0.032 mol, 1.0 eq) in 400 mL of n-butanol. Add this solution dropwise to the heated reaction mixture via an addition funnel over a period of 4-6 hours. The slow addition helps to control the reaction rate and minimize side products.
Reaction Completion: After the addition is complete, maintain the reaction at 120 °C and stir for an additional period until TLC indicates the consumption of the starting material.
Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the n-butanol. Collect the solid by filtration, wash with a small amount of cold n-butanol, and dry to afford the tetrol precursor.
Energetic Functionalization via Nitration
The conversion of the hydroxylated precursors into energetic plasticizers is achieved through esterification with nitric acid. This step introduces the -ONO₂ "energetic" group.
CRITICAL SAFETY WARNING: The nitration of organic compounds is an extremely hazardous procedure that can result in detonation if not performed correctly. These protocols must only be attempted by highly trained personnel in a laboratory equipped with appropriate safety measures, including a certified chemical fume hood, blast shields, and personal protective equipment (face shield, acid-resistant gloves, and lab coat). Reactions must be conducted behind a blast shield at all times. Temperature control is absolutely critical, as thermal runaways can lead to violent decomposition. Ensure a quenching bath (e.g., ice/water) is readily available.
Experimental Workflow: Nitration
Caption: Workflow for the nitration of biisoxazole precursors.
Protocol 3: Synthesis of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN)
This protocol is adapted from the synthesis reported in the investigation of BIDN's crystal structure.[4]
Materials:
5,5′-bis(hydroxymethyl)-3,3′-biisoxazole (precursor from Protocol 1)
90% Nitric Acid
Crushed ice
Procedure:
Acid Cooling: Place 150 mL of 90% nitric acid in a 250 mL round-bottom flask equipped with a stir bar. Cool the flask in an ice-water bath until the acid temperature is at or below 5 °C.
Precursor Addition: Add the 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole precursor (0.120 mol) portionwise to the cold, stirring nitric acid over ten minutes. CAUTION: Monitor the temperature closely during the addition. Do not allow the temperature to rise above 10 °C. No significant exotherm is typically observed, but caution is paramount.[4]
Reaction: Stir the reaction mixture for four hours, allowing the ice bath to slowly warm to room temperature.
Precipitation: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. A white precipitate will form.
Isolation: Collect the white solid product by Büchner filtration. Wash the product extensively with cold deionized water until the filtrate is neutral to pH paper.
Drying: Dry the product thoroughly in a desiccator or under vacuum at ambient temperature. The reported yield for this nitration is typically high, around 92%.[4]
Protocol 4: Synthesis of 3,3′-biisoxazole-4,4′,5,5′-tetrakis(methylene nitrate) (BITN)
This protocol is based on the nitration procedure described in U.S. Patent 9,994,532 B1.[7]
Materials:
3,3′-biisoxazole-4,4′,5,5′-tetrayltetramethanol (precursor from Protocol 2)
100% Nitric Acid
Acetic Anhydride (optional, can be used with nitric acid)
Crushed ice
Procedure:
Nitrating Mixture: Prepare the nitrating agent. This can be 100% nitric acid or a mixture with acetic anhydride. Cool the nitrating agent to 0 °C in an ice-salt bath.
Precursor Addition: Slowly and portionwise, add the tetrol precursor to the cold, stirring nitrating mixture. Maintain strict temperature control, keeping the internal temperature below 5 °C.
Reaction: After the addition is complete, stir the mixture at 0 °C for at least four hours to ensure complete nitration.
Precipitation and Isolation: Carefully pour the reaction mixture onto crushed ice while stirring. Collect the resulting solid material by filtration.
Washing and Drying: Wash the collected solid with copious amounts of cold water, followed by a dilute sodium bicarbonate solution to neutralize any residual acid, and then again with water. Dry the final product completely.
Physicochemical and Energetic Properties
The synthesized biisoxazole-based energetic plasticizers must be thoroughly characterized to confirm their structure and evaluate their performance and safety properties. Standard analytical techniques include NMR spectroscopy, IR spectroscopy, and differential scanning calorimetry (DSC).
The following table summarizes key properties for BIDN and BITN, demonstrating their potential as high-performance energetic materials.
These properties, particularly the combination of high density, good thermal stability, and favorable sensitivity, underscore the potential of these compounds as replacements for traditional energetic materials or as high-performance plasticizers.[2][8]
References
Synthesis of bis‐Isoxazole‐bis‐Methylene Dinitrate: A Potential Nitrate Plasticizer and Melt‐Castable Energetic M
Synthesis of bis‐Isoxazole‐bis‐Ethylene Dinitrate and bis‐Isoxazole‐tetra‐Ethylene Tetranitrate: Potential Energetic Plasticizers.
Synthesis of Biisoxazoletetrakis(methyl nitrate): A Potential Nitrate Plasticizer and Highly Explosive Material.
Synthesis of bis-Isoxazole-bis-Methylene Dinitrate: A Potential Nitrate Plasticizer and Melt-Castable Energetic M
Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3‐Nitratoethyl‐N‐nitramino‐5‐nitratomethyl Isoxazole.
Evaluating the Bis-isoxazole Core for Energetic Heterocyclic-Based Oligomers. The Royal Society of Chemistry.
Bis-isoxazole tetranitrate (BITN): a high-energy propellant plasticizer and melt-castable eutectic explosive ingredient.
Polyazido-methyl Derivatives of Prominent Oxadiazole and Isoxazole Scaffolds: Synthesis, Explosive Properties, and Evaluation.
Synthesis and Characterization of the Potential Energetic Propellant Plasticizer 3-Nitratoethyl-N-nitramino-5-nitr
Synthesis of 4-Nitroisoxazole-Based Energetic M
Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole)
Preparation of polychlorinated isoxazoles and applic
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
Synthesis of 4-Nitroisoxazole-Based Energetic Materials.
Crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene)
Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. Elektronische Hochschulschriften der LMU München.
Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR.
Crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene)
Application Note: Transition Metal Complexation with Biisoxazole Ligands
Mechanistic Insights, Synthesis Protocols, and Catalytic/Radiopharmaceutical Applications Introduction & Scientific Context Biisoxazoles and their partially saturated analogs (bis-isoxazolines) have emerged as highly ver...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Insights, Synthesis Protocols, and Catalytic/Radiopharmaceutical Applications
Introduction & Scientific Context
Biisoxazoles and their partially saturated analogs (bis-isoxazolines) have emerged as highly versatile and robust scaffolds in both asymmetric transition-metal catalysis and medicinal chemistry (1[1]). The isoxazole ring, characterized by adjacent nitrogen and oxygen heteroatoms, possesses unique electronic properties. The nitrogen atom acts as a soft Lewis base capable of
-donation to transition metals, while the adjacent electronegative oxygen modulates the -acceptor capacity of the ring, making it an exceptional ligand for electrophilic metal centers (2[2]).
In transition metal chemistry, biisoxazole ligands are primarily utilized in two distinct modalities:
N,N'-Bidentate Chelators: In spiro-fused or directly linked bis(isoxazoles), the two nitrogen atoms are pre-organized to chelate metals like Palladium(II) or Copper(II). This rigid coordination sphere is highly effective in transferring chiral information during asymmetric transformations, such as enantioselective oxidative cyclizations (1[1], 2[2]).
Rigid Non-Coordinating Linkers: In radiopharmaceutical design (e.g., with Technetium-99m or Rhenium(I)), the isoxazole ring can be synthesized via Cu-free 1,3-dipolar cycloaddition to act as a robust, non-coordinating linker. This spaces a targeting moiety from a metal-chelating core without interfering with the metal's primary coordination sphere (3[3]).
Mechanistic Causality in Experimental Design
Why choose biisoxazoles over traditional bis(oxazolines) (BOX ligands)?
While BOX ligands are ubiquitous, they are susceptible to hydrolysis and oxidation. Biisoxazoles, being fully aromatic, offer superior chemical stability. Furthermore, the ab initio calculated HOMO of the isoxazole nitrogen p-orbital demonstrates a tighter, more directional lone pair (1[1]). When complexed with Pd(TFA)₂, the biisoxazole ligand enforces a highly electrophilic metal center due to weaker
-donation compared to standard amines, which accelerates the nucleopalladation of unactivated alkenes (2[2]).
For radiotracer applications, the regioselective formation of the isoxazole ring via nitrile oxide cycloaddition (a Cu-free "click" alternative) prevents the trace metal contamination that plagues CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions. This is critical because residual copper can transmetalate or compete with the radiometal (e.g., ⁹⁹ᵐTc) during the final radiolabeling step (3[3]).
Caption: Divergent application pathways of biisoxazole ligands based on their coordination behavior.
Experimental Protocols
Protocol A: Synthesis of Biisoxazole Ligands via 1,3-Dipolar Cycloaddition
Rationale: This method generates the biisoxazole core with high regioselectivity without the need for transition metal catalysts that might complicate downstream complexation (4[4], 3[3]).
Preparation of Nitrile Oxide: Dissolve the corresponding oxime (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of pyridine. Stir at room temperature for 2 hours to generate the hydroximoyl chloride intermediate.
Cycloaddition: To the reaction mixture, add the terminal alkyne or electrophilic diene (0.5 eq for symmetric biisoxazoles) followed by dropwise addition of triethylamine (TEA, 1.2 eq) to generate the nitrile oxide in situ (4[4]).
Reaction Conditions: Stir the mixture at 40 °C for 12–24 hours. The cycloaddition proceeds regioselectively to form the 3,5-disubstituted isoxazole rings.
Purification: Quench with water, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel column chromatography (Hexanes/EtOAc) to isolate the biisoxazole ligand.
Protocol B: Preparation of the Palladium(II)-Biisoxazole Catalyst Complex
Rationale: Palladium(II) requires weakly coordinating counterions (like trifluoroacetate, TFA) to maintain an open coordination site for alkene activation (2[2]).
Complexation: In a nitrogen-filled glovebox, dissolve the chiral biisoxazole ligand (1.1 eq) and Pd(TFA)₂ (1.0 eq) in anhydrous CH₂Cl₂.
Incubation: Stir the mixture at room temperature for 2 hours. A characteristic color change (typically to deep yellow/orange) indicates spontaneous and tight metal complex formation (1[1]).
Validation & Application: This in situ generated catalyst solution can be directly applied to the enantioselective oxidative cyclization of alkenyl alcohols. Critical Note: Avoid strongly coordinating solvents like CH₃CN or DMSO, which displace the biisoxazole ligand and drastically reduce enantiomeric excess (ee) to <40% (2[2]).
Protocol C: "Click, Then Chelate" Rhenium(I) Complexation
Rationale: Used as a macroscopic model for ⁹⁹ᵐTc radiotracers. The isoxazole acts as a linker, while a tethered tridentate group chelates the metal (3[3]).
Precursor Synthesis: Synthesize the isoxazole-linked tridentate chelator using Protocol A.
Metalation: React the ligand (1.0 eq) with the metal precursor fac-[Re(OH₂)₃(CO)₃]⁺ (1.0 eq) in methanol/water.
Heating: Stir at 40 °C for 12 hours.
Validation: Confirm non-coordination of the isoxazole nitrogen via ¹H NMR; the CH₂ protons adjacent to the isoxazole ring should remain as a singlet (~5.14 ppm) and not exhibit the downfield coordination shift typical of metal-bound nitrogen atoms (3[3]).
Caption: Step-by-step experimental workflow from biisoxazole synthesis to transition metal complexation.
Application Note: Advanced Nitration Procedures for Diphenyl-Biisoxazole Derivatives
Introduction & Scope Diphenyl-biisoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently explored for their potent antibacterial, antioxidant, and trypanocidal activities . The introductio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Diphenyl-biisoxazole derivatives represent a privileged scaffold in medicinal chemistry, frequently explored for their potent antibacterial, antioxidant, and trypanocidal activities . The introduction of a nitro group (–NO₂) into the isoxazole core is a critical structural modification that often enhances biological activity by acting as a redox-active pharmacophore.
However, the dimeric nature of biisoxazoles presents unique synthetic challenges: achieving strict regioselectivity at the C4 and C4' positions without inducing oxidative cleavage of the biisoxazole linkage or unwanted nitration of the pendant phenyl rings. This application note details two validated, self-contained protocols for the regioselective nitration of diphenyl-biisoxazoles, balancing traditional high-yield electrophilic aromatic substitution (EAS) with modern, eco-friendly radical pathways.
Mechanistic Rationale & Strategy
The isoxazole ring is an electron-rich heterocycle where the oxygen and nitrogen atoms synergistically direct electrophilic attack.
Regioselectivity (The C4 Position): Electrophilic attack at the C4 position is kinetically favored. Attack at C3 or C5 disrupts the heteroatom resonance stabilization, whereas the Wheland intermediate formed via C4 attack maintains optimal charge delocalization. In diphenyl-biisoxazoles, the phenyl rings at C5 (or C3) further sterically shield adjacent positions, reinforcing C4/C4' as the exclusive nitration sites.
Protocol A (Acetyl Nitrate Pathway): Utilizing nitric acid in acetic anhydride generates acetyl nitrate (CH₃COONO₂), a highly reactive source of the nitronium ion (NO₂⁺). Strict temperature control (0–5 °C) is mandatory; elevated temperatures lead to non-selective nitration of the phenyl rings and oxidative degradation of the substrate .
Protocol B (Iron(III) Nitrate Pathway): For substrates sensitive to strong acids, Iron(III) nitrate nonahydrate (Fe(NO₃)₃ · 9H₂O) serves as a mild nitrating agent. This reaction proceeds via a radical mechanism where the nitrate salt, assisted by a potassium iodide (KI) additive, generates nitrogen dioxide radicals (NO₂•) that selectively couple with the isoxazole core .
Objective: High-yield, scalable synthesis of 4,4'-dinitro-diphenyl-biisoxazole via EAS.
Preparation of the Nitrating Mixture: In a flame-dried round-bottom flask equipped with a magnetic stirrer, cool 10.0 mL of acetic anhydride (Ac₂O) to 0 °C using an ice-water bath. Carefully add 1.0 mL of fuming nitric acid (HNO₃, >90%) dropwise over 10 minutes.
Causality: Dropwise addition prevents thermal runaway and the premature explosive decomposition of the highly unstable acetyl nitrate intermediate.
Substrate Addition: Dissolve 1.0 mmol of the diphenyl-biisoxazole derivative in 5.0 mL of cold acetic anhydride. Add this solution dropwise to the nitrating mixture, strictly maintaining the internal temperature between 0 °C and 5 °C.
Causality: Maintaining the temperature below 5 °C entirely suppresses the competing nitration of the less reactive pendant phenyl rings.
Reaction Monitoring: Stir the mixture at 0–5 °C for 1 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:4) eluent system.
Self-Validation: The disappearance of the starting material spot and the emergence of a lower-Rf distinct yellow spot confirms the formation of the dinitro product without over-oxidation.
Quenching and Workup: Carefully pour the reaction mixture over 50 g of crushed ice with vigorous stirring to hydrolyze the excess acetic anhydride into acetic acid. Collect the precipitated crude solid via vacuum filtration and wash with copious amounts of cold distilled water until the filtrate tests pH neutral.
Purification: Recrystallize the crude solid from hot ethanol to afford the pure 4,4'-dinitro-diphenyl-biisoxazole as a pale yellow crystalline solid.
Objective: Eco-friendly nitration with high functional group tolerance for acid-sensitive derivatives.
Reaction Setup: In a 25 mL Schlenk tube, combine 1.0 mmol of diphenyl-biisoxazole, 2.5 mmol of Fe(NO₃)₃ · 9H₂O, and 0.2 mmol of Potassium Iodide (KI).
Causality: KI acts as a critical redox mediator, facilitating the single-electron transfer (SET) processes required to generate the active NO₂• radical species from the iron salt .
Solvent Addition: Add 10.0 mL of anhydrous Tetrahydrofuran (THF). Purge the vessel with nitrogen gas for 5 minutes.
Causality: Removing ambient oxygen prevents the quenching of the transient radical intermediates, ensuring a continuous reaction cycle.
Heating: Seal the tube and heat the mixture to 60 °C in an oil bath for 12–16 hours. Monitor via TLC.
Workup: Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and remove iodine byproducts, followed by a brine wash.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.
Quantitative Data & Comparison
Table 1: Comparison of Nitration Strategies for Diphenyl-Biisoxazole Derivatives
Parameter
Protocol A (Acetyl Nitrate)
Protocol B (Iron(III) Nitrate)
Reagents
HNO₃ / Ac₂O
Fe(NO₃)₃ · 9H₂O / KI
Mechanism
Electrophilic Aromatic Substitution
Radical / Single Electron Transfer
Temperature
0–5 °C
60 °C
Reaction Time
1–2 hours
12–16 hours
Typical Yield
65–80%
45–60%
Regioselectivity
Excellent (C4/C4' exclusively)
Good (Trace side-products possible)
Environmental Impact
High (Strong acids, highly exothermic)
Low (Mild salts, eco-friendly)
Best Suited For
Robust, unfunctionalized biisoxazoles
Acid-sensitive substrates
Visualizations
Workflow for selecting the optimal nitration strategy for diphenyl-biisoxazole derivatives.
Electrophilic aromatic substitution (EAS) mechanism via acetyl nitrate at the C4 position.
References
Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity
Molecules (MDPI)
URL:[Link]
Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
3,3'-Biisoxazole Cycloaddition: Troubleshooting Guide & Technical FAQ
Welcome to the Technical Support Center for the synthesis of 3,3'-biisoxazole derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causalit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3,3'-biisoxazole derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental causality behind reaction failures.
The synthesis of 3,3'-biisoxazoles relies heavily on the [3+2] 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide intermediate (typically generated in situ from dichloroglyoxime). While mechanistically straightforward, the highly reactive nature of nitrile oxides makes this reaction incredibly sensitive to kinetic parameters. This guide provides the mechanistic insights, quantitative benchmarks, and self-validating protocols required to optimize your yield and eliminate common dimerization artifacts.
Mechanistic Pathway & Competing Reactions
To troubleshoot effectively, you must understand the competing kinetic pathways in your reaction flask. The generation of the nitrile oxide intermediate is the critical juncture. If the steady-state concentration of this intermediate becomes too high, it will self-condense rather than react with your alkyne.
Caption: Mechanistic pathway of 3,3'-biisoxazole synthesis vs. furoxan dimerization.
Quantitative Benchmarks for Yield Optimization
Use the following field-proven parameters to benchmark your experimental design. Notice the direct correlation between extended base addition times and high product yields.
Q1: Why is my yield of 3,3'-biisoxazole consistently low, accompanied by the formation of an insoluble white precipitate?A1: This is the most common failure mode in biisoxazole synthesis and is directly tied to the generation rate of the nitrile oxide intermediate. Dichloroglyoxime undergoes dehydrohalogenation upon base addition to form a highly reactive nitrile oxide. If the base is added too rapidly, the steady-state concentration of this intermediate spikes. Because nitrile oxides are highly prone to self-condensation, they will preferentially dimerize to form stable, insoluble furoxan byproducts (e.g., bis(1,2,4-oxadiazolyl) furoxan) rather than undergoing the desired [3+2] cycloaddition with the alkyne[1].
Resolution: Implement a strictly controlled, dropwise addition of the base (e.g., saturated aqueous NaHCO₃) over an extended period of 6 to 10 hours using an automated syringe pump. This maintains a critically low concentration of the intermediate, kinetically favoring the bimolecular cycloaddition over self-dimerization[2].
Q2: How can I improve the regioselectivity to favor the 5,5'-disubstituted 3,3'-biisoxazole over the 4,5'-regioisomer?A2: The 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides typically yields a mixture of 5,5'- and 4,5'-regioisomers depending on the steric and electronic environment.
Resolution: Transition to a "click chemistry" protocol using aqueous potassium hydrogen carbonate (KHCO₃). The dropwise addition of aqueous KHCO₃ to a mixture of dichloroglyoxime and terminal alkynes exhibits a striking, inherent preference for the 5,5'-disubstituted 3,3'-biisoxazole over the 4,5'-regioisomer, bypassing the need for complex copper catalysts[3].
Q3: What are the optimal solvent conditions for scaling up the reaction without compromising yield?A3: Scaling up [3+2] cycloadditions often introduces heat dissipation and solubility challenges. A highly concentrated localized zone of base will cause rapid nitrile oxide generation and subsequent polymerization.
Resolution: Utilize a highly dilute system (e.g., 0.8 M or lower relative to the alkyne) and ensure vigorous mechanical stirring. Methanol and butyl alcohol are the preferred solvents; methanol is ideal for room-temperature reactions (e.g., with propargyl alcohol), while butyl alcohol is suited for the reflux conditions required by less reactive internal alkynes like 2-butyne-1,4-diol[2].
Standard Operating Procedure (SOP)
High-Yield Synthesis of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole
Self-Validating Principle: This protocol relies on kinetic suppression of dimerization. The success of the reaction is self-validated by the physical state of the mixture: a clear solution post-reaction indicates successful cycloaddition, whereas heavy, insoluble precipitates early in the addition indicate failed parameter control (furoxan formation).
Caption: Step-by-step experimental workflow for optimized 3,3'-biisoxazole synthesis.
Step-by-Step Methodology:
Pre-Reaction Assembly: In a large round-bottom flask equipped with a robust mechanical stirrer, dissolve 30 g of dichloroglyoxime and 55.2 mL of propargyl alcohol in 1900 mL of methanol[2].
Controlled Deprotonation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Using an automated syringe pump, add the NaHCO₃ solution dropwise to the reaction mixture over a strict 6-hour period at room temperature.
Mechanistic Note: The 6-hour duration is non-negotiable. It ensures the in situ generated nitrile oxide reacts immediately with the propargyl alcohol rather than accumulating and dimerizing[1].
Cycloaddition Maturation: Once the base addition is complete, continue to stir the reaction mixture vigorously for an additional 10 hours. This extended maturation ensures complete conversion of any residual intermediates[2].
Solvent Evaporation: Evaporate the remaining methanol solvent under reduced pressure using a rotary evaporator until a crude solid is obtained.
Purification & Validation: Wash the resulting crude product thoroughly with distilled water to remove unreacted salts and trace water-soluble impurities. Collect the purified product via Büchner filtration and dry under vacuum.
Expected Outcome: A yield of approximately 75% should be obtained[2].
References
[Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)
[A Click Chemistry Approach to 5,5′-Disubstituted-3,3′-Bisisoxazoles from Dichloroglyoxime and Alkynes: Luminescent Organometallic Iridium and Rhenium Bisisoxazole Complexes]
Source: ACS Publications
URL
[United States Patent: Synthesis of 3,3'-bis-isoxazole derivatives]
Source: Google Patents / Googleapis
URL
Technical Support Center: Solubility Enhancement of 5,5'-Diphenyl-3,3'-biisoxazole
Welcome to the technical support center for 5,5'-diphenyl-3,3'-biisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5,5'-diphenyl-3,3'-biisoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. Given its rigid, aromatic structure, poor aqueous solubility is an anticipated and frequently encountered hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our approach is rooted in explaining the fundamental principles behind each technique, ensuring you can not only follow protocols but also make informed decisions in your experimental design.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding 5,5'-diphenyl-3,3'-biisoxazole solubility.
Q1: What are the basic properties of 5,5'-diphenyl-3,3'-biisoxazole and why is it so poorly soluble?
A1: 5,5'-diphenyl-3,3'-biisoxazole is a heterocyclic compound featuring a symmetric structure with two phenyl rings attached to a biisoxazole core. Its key properties contributing to poor solubility are:
High Crystallinity: The planar and rigid structure, as seen in similar biisoxazole compounds, likely promotes strong intermolecular packing in the crystal lattice.[1][2] This high lattice energy requires a significant amount of energy to overcome during dissolution.
Lipophilicity: The presence of two phenyl groups makes the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing). A related compound, 3,5-diphenylisoxazole, has a calculated LogP of approximately 3.7 to 4.0, indicating poor aqueous solubility.[3][4]
Lack of Ionizable Groups: The molecule does not have readily ionizable functional groups, meaning its solubility cannot be easily manipulated by changing the pH of the medium.
These factors combine to make its dissolution in aqueous media thermodynamically unfavorable. More than 40% of new chemical entities (NCEs) face similar issues, making this a common challenge in drug development.[5]
Q2: I'm seeing inconsistent solubility results. What could be the cause?
A2: Inconsistent results often stem from experimental variables. Here are the first things to check:
Solid-State Form: Are you using the same crystalline form (polymorph) in all experiments? Different polymorphs can have different solubilities. Characterizing your starting material with X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) is crucial.
Equilibrium Time: Have you allowed sufficient time for the solution to reach equilibrium? For highly crystalline compounds, this can take 24-72 hours. Measure concentration at several time points (e.g., 24, 48, 72 hours) to ensure it has plateaued.
Temperature Control: Solubility is temperature-dependent. Ensure all your experiments are conducted in a tightly controlled temperature environment (e.g., a calibrated shaker incubator).
Purity of Compound: Impurities can sometimes artificially enhance or suppress solubility. Confirm the purity of your batch using HPLC or LC-MS.
Q3: What is the first and simplest technique I should try to improve solubility?
A3: The most straightforward initial approach is co-solvency . This involves using a mixture of a water-miscible organic solvent (the co-solvent) and water to increase the solubility of a lipophilic compound.[6] It is a simple and rapid technique to formulate and is particularly effective for nonpolar drugs. It works by reducing the polarity of the solvent system, making it more favorable for the nonpolar solute. We will explore this in-depth in the next section.
Part 2: Troubleshooting & Experimental Guides
This section provides detailed, question-driven guides for specific solubility enhancement techniques.
Guide 1: Co-solvency
This technique is often the first line of attack due to its simplicity and effectiveness for early-stage screening.
A: The goal is to choose a water-miscible solvent in which your compound has high solubility. The co-solvent reduces the overall polarity of the aqueous environment, lessening the energy penalty for solvating the hydrophobic 5,5'-diphenyl-3,3'-biisoxazole molecule.
Recommended Steps:
Screening: First, determine the solubility of your compound in a range of pure, pharmaceutically acceptable solvents.
Selection Rationale: Choose co-solvents that demonstrate high solubilizing power and are appropriate for your intended application (e.g., biocompatible for in-vitro assays).
Table 1: Common Co-solvents for Solubility Enhancement
Co-solvent
Dielectric Constant
Key Characteristics
Common Use Cases
Ethanol
24.3
Volatile, effective for many nonpolar compounds.
Oral and parenteral formulations.
Propylene Glycol (PG)
32.0
Less volatile than ethanol, good safety profile.
Parenteral, oral, and topical formulations.
Polyethylene Glycol 400 (PEG 400)
12.4
Low volatility, high viscosity.
Oral and parenteral formulations.
| Dimethyl Sulfoxide (DMSO) | 47.2 | Very strong solubilizer, but can be toxic. | In-vitro screening, not for final formulations. |
A: A systematic approach is key. The following protocol outlines how to determine the solubility of 5,5'-diphenyl-3,3'-biisoxazole in various co-solvent/buffer mixtures.
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer (e.g., Phosphate Buffered Saline, pH 7.4) mixtures. For example, for ethanol, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions in buffer.
Add Excess Compound: Add an excess amount of 5,5'-diphenyl-3,3'-biisoxazole to a known volume (e.g., 1 mL) of each co-solvent mixture in separate vials. The solid should be clearly visible.
Equilibrate: Tightly seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
Separate Solid: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Sample and Dilute: Carefully take a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of your analytical method.
Quantify: Analyze the concentration of the diluted sample using a validated HPLC-UV or a UV-Vis spectrophotometric method.
A: This is a classic case of "solvent dumping" or precipitation upon dilution. Your concentrated stock solution is stable, but when you introduce it to a large volume of an aqueous system, the co-solvent concentration drops dramatically and can no longer maintain the drug in solution.
Troubleshooting Steps:
Reduce Stock Concentration: Try making a more dilute stock solution.
Increase Co-solvent in Final Medium: If your experiment can tolerate it, increase the final percentage of the co-solvent in the aqueous medium. For cell-based assays, always run a vehicle control to check for co-solvent toxicity.
Use a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Cremophor® EL) can help stabilize the compound and prevent precipitation.
Change Addition Method: Instead of adding the stock solution in one go, try adding it dropwise while vortexing the aqueous medium to allow for better dispersion.
Caption: Workflow for Solid Dispersion preparation and characterization.
Guide 3: Particle Size Reduction
For certain applications, increasing the dissolution rate is as important as increasing the equilibrium solubility. Particle size reduction is the primary method to achieve this.
A: This is a common point of confusion. For particles in the micrometer range (micronization), the equilibrium solubility is not significantly changed. However, the dissolution rate is dramatically increased due to the larger surface area available for solvation, as described by the Noyes-Whitney equation. [6]For nanoparticles (nanosuspensions), there can be a modest increase in equilibrium solubility, but the primary benefit remains the enhanced dissolution velocity.
[7]
A: Creating a stable nanosuspension is more complex than simple micronization.
Physical Instability: Nanoparticles have very high surface energy, which makes them prone to aggregation or Ostwald ripening (growth of larger particles at the expense of smaller ones).
Stabilization is Required: To prevent this, stabilizers (surfactants like Poloxamers or Tween® 80, and/or polymers like HPMC) must be included in the formulation to provide a steric or electrostatic barrier around the particles.
Preparation Methods: Common methods include media milling (wet milling) and high-pressure homogenization. [8]These require specialized equipment. A more accessible lab-scale approach is the precipitation technique, where the drug is dissolved in a solvent and then added to an anti-solvent containing a stabilizer to cause the drug to precipitate as nanoparticles.
[8]
Caption: Effect of particle size reduction on surface area.
References
Jadhav, N.R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Link
Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Bhalani, D.V., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 205-213. Link
Sharma, D., Soni, M., Kumar, S., & Gupta, G.D. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. Link
Sausa, R.C., et al. (2018). Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 3), 365–370. [Link]
Mahmood, R.S., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxides. Zanco Journal of Medical Sciences, 29(1), 148-161. Link
Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]
National Center for Biotechnology Information (n.d.). 3,5-Diphenylisoxazole. PubChem Compound Summary for CID 137292. [Link]
Gessner, A., et al. (2005). Novel [(biphenyloxy)propyl]isoxazole derivatives for inhibition of human rhinovirus 2 and coxsackievirus B3 replication. Journal of Antimicrobial Chemotherapy, 55(4), 489-496. [Link]
Quilico, A., Gaudiano, G., & Merlini, L. (1958). Synthesis of 5:5′-bi-isoxazole. Tetrahedron, 2(1-2), 1-10. Link
Sabah, H.H. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL-4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. Iraqi National Journal of Chemistry. Link
Sausa, R.C., et al. (2018). Crystal structure of 3,3'-biisoxazole-5,5'-bis(methylene) dinitrate (BIDN). IUCrData, 3(5), x180644. Link
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5839-5867. [Link]
Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]
Kumar, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
Lee, S.-H., et al. (2002). Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. Polymer Bulletin, 49(2-3), 111-116. Link
Reddy, C.S., et al. (2015). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Der Pharma Chemica, 7(10), 321-331. Link
minimizing side products in dichloroglyoxime coupling
Welcome to the Technical Support Center for Dichloroglyoxime (DCGO) Coupling. As a highly versatile electrophilic scaffold, DCGO (CAS 2038-44-0) is a critical precursor for synthesizing nitrogen-rich heterocycles (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Dichloroglyoxime (DCGO) Coupling. As a highly versatile electrophilic scaffold, DCGO (CAS 2038-44-0) is a critical precursor for synthesizing nitrogen-rich heterocycles (e.g., furazans, oxadiazoles), energetic materials, and organometallic ligands[1]. However, its dual reactivity—capable of undergoing both direct nucleophilic substitution and dehydrohalogenation to form transient nitrile oxides—often leads to complex side-product profiles.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind side-product formation and provide self-validating protocols to ensure high-fidelity coupling.
Diagnostic Decision Matrix
Diagnostic workflow for identifying and resolving dichloroglyoxime coupling side products.
Mechanistic Troubleshooting & FAQs
Q1: During 1,3-dipolar cycloaddition, why am I isolating significant amounts of furoxan instead of my target heterocycle?Causality: Furoxans (1,2,5-oxadiazole-2-oxides) are the thermodynamic dimerization products of nitrile oxides[2]. When DCGO is treated with a base, it undergoes dehydrohalogenation to generate a highly reactive, transient nitrile oxide. If the base is added too rapidly, the local steady-state concentration of the nitrile oxide spikes. Because dimerization is a second-order process (dependent on the square of the nitrile oxide concentration), it rapidly outcompetes the desired pseudo-first-order cycloaddition with your dipolarophile.
Resolution: Shift the kinetic balance by using a mild base (e.g., aqueous
) and employing a slow, dropwise addition strategy. This keeps the nitrile oxide concentration near zero, strongly favoring cross-coupling over dimerization[3].
Q2: My nucleophilic substitution with primary amines is stalling, yielding a mixture of mono- and di-substituted glyoximes. How can I drive it to completion?Causality: The substitution of the first chlorine atom by an electron-donating amine significantly reduces the electrophilicity of the adjacent
carbon. This electronic deactivation increases the activation energy required for the second nucleophilic attack. Furthermore, the reaction generates HCl; if the amine nucleophile is consumed by protonation, the effective stoichiometry drops.
Resolution: You must use an excess of the nucleophile (typically equivalents for amines: 2 eq for substitution, 2 eq as acid scavengers) or introduce a non-nucleophilic auxiliary base like triethylamine ().
Q3: LC-MS analysis of my reaction mixture shows monohydroxylglyoxime and dihydroxyglyoxime. What is the source of this degradation?Causality: These are direct hydrolysis side products[4]. DCGO is highly moisture-sensitive. In the presence of adventitious water and a base, hydroxide ions act as competitive oxygen nucleophiles, displacing the chlorine atoms before your intended nucleophile can react. Additionally, commercial DCGO can degrade over time into glyoxime and hydroxylamine if improperly stored[1].
Resolution: Ensure strictly anhydrous conditions. Use freshly dried solvents (e.g., anhydrous DMF) and verify the purity of your DCGO reagent prior to use. Store DCGO at 2–8°C under an inert argon atmosphere[1].
Quantitative Reaction Profiling
To guide your experimental design, the following tables summarize the quantitative impact of reaction parameters on side-product minimization.
Table 1: Effect of Base Addition Rate on Nitrile Oxide Cycloaddition vs. Dimerization
(Conditions: 1.0 eq DCGO, 2.0 eq Alkyne, 2.5 eq
in /EtOAc)
Base Addition Strategy
Steady-State Nitrile Oxide Conc.
Target Bisisoxazole Yield
Furoxan (Dimer) Yield
All-at-once (Bolus)
High
< 30%
> 60%
Dropwise (over 10 mins)
Moderate
55%
35%
Syringe Pump (over 2 hours)
Very Low
> 85%
< 5%
Table 2: Stoichiometric Control in Nucleophilic Substitution
(Conditions: 1.0 eq DCGO, Sodium Azide (
) in anhydrous DMF at 0°C)
Equivalents
Reaction Time
Mono-azido Adduct
Di-azido Adduct (Target)
Hydrolysis Products
1.0 eq
3 hours
85%
5%
< 5%
2.0 eq
3 hours
40%
50%
< 5%
2.5 eq
3 hours
< 2%
> 90%
< 2%
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By incorporating specific quality control (QC) checkpoints, you can verify the integrity of the reaction in real-time before proceeding to isolation.
Protocol A: Controlled Generation of Nitrile Oxides for 3,3′-Bisisoxazole Synthesis[3]
Objective: Maximize 1,3-dipolar cycloaddition while suppressing furoxan dimerization.
Reagent QC: Verify DCGO purity. Pure DCGO is a white to pale orange crystalline powder with a melting point of 200-204 °C[1]. If the melting point is depressed, recrystallize or synthesize fresh DCGO using the N-Chlorosuccinimide (NCS) method[4].
System Setup: In a round-bottom flask, dissolve DCGO (1.0 eq) and the terminal alkyne (2.2 eq) in ethyl acetate.
Controlled Activation: Prepare a 1.0 M aqueous solution of
(2.5 eq). Using a syringe pump, add the solution dropwise to the vigorously stirred organic mixture over 2 hours at room temperature.
Causality: The biphasic system and slow addition ensure that the nitrile oxide is generated at the interface and immediately trapped by the excess alkyne.
In-Process Validation: After 1 hour, take a 10 µL aliquot of the organic layer. Spot on a silica TLC plate. The absence of a highly polar, UV-active spot near the baseline confirms that furoxan dimerization is being successfully suppressed.
Workup: Separate the organic layer, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Direct Nucleophilic Substitution to Diazidoglyoxime[5]
Objective: Achieve complete di-substitution while preventing hydrolysis.
Anhydrous Preparation: Flame-dry a reaction flask under argon. Dissolve DCGO (1.5 g, 9.56 mmol) in strictly anhydrous DMF (20 mL)[5].
Nucleophile Addition: Cool the solution to 0°C using an ice-water bath. Add Sodium Azide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) (1.26 g, 19.38 mmol, ~2.05 eq) in small portions over 15 minutes.
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours[5].
In-Process Validation: Observe the reaction mixture. The formation of a fine white precipitate (
) serves as a direct visual indicator of successful chloride displacement.
Isolation & Final QC: Pour the mixture into 100 mL of cold water to precipitate the product. Filter and dry under vacuum.
Validation Check: Run an IR spectrum of the solid. A successful, complete substitution is validated by a strong azide (
) asymmetric stretch at ~2100 and the complete disappearance of the C-Cl stretch at ~850 .
Safety Note: Diazidoglyoxime is an energetic intermediate. It is thermally unstable and must be stored in a refrigerator (2-8°C) and used within one week[5].
References
A Chlorine Gas-Free Synthesis of Dichloroglyoxime. Organic Process Research & Development.
Biisoxazole Functionalization Support Center: Overcoming Steric Hindrance
Welcome to the Technical Support Center for Biisoxazole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex steric challenges encountered during th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Biisoxazole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex steric challenges encountered during the de novo synthesis and late-stage functionalization of biisoxazole scaffolds.
This guide moves beyond basic troubleshooting by explaining the causality behind reaction failures and providing self-validating protocols to ensure experimental integrity at every step.
FAQ & Troubleshooting Guides
Q1: Why does my Pd-catalyzed Sonogashira cross-coupling fail at the C4 position of my biisoxazole when bulky substituents are present?
The Causality:
The C4 position of the isoxazole ring is flanked directly by the C3 and C5 positions. When attempting a palladium-catalyzed cross-coupling (such as a Sonogashira reaction) on a 4-iodobiisoxazole, the spatial arrangement of the neighboring groups dictates the success of the oxidative addition and transmetalation steps. Empirical studies demonstrate that steric hindrance from the group at the C3 position exerts a significantly greater inhibitory effect on the cross-coupling trajectory than the group at the C5 position[1]. A bulky C3 substituent physically blocks the approach of the bulky PdL₂ complex, raising the activation energy barrier and stalling the catalytic cycle.
The Solution:
To overcome this, you must either increase the reaction temperature to force the thermodynamic barrier or switch to a highly active, sterically demanding Buchwald-type phosphine ligand (e.g., XPhos) that accelerates the reductive elimination step.
Table 1: Impact of Steric Hindrance on C4-Sonogashira Cross-Coupling Yields
Substrate (4-Iodoisoxazole)
C3 Substituent
C5 Substituent
Cross-Coupling Yield (%)
Mechanistic Impact
A
Methyl
Methyl
>95%
Baseline reactivity; minimal steric hindrance allows facile Pd insertion.
B
Phenyl
Methyl
~65%
Severe hindrance; C3 bulk directly blocks Pd oxidative addition[1].
C
Methyl
Phenyl
~85%
Moderate hindrance; C5 bulk has a lower trajectory impact on the catalyst[1].
| D | Phenyl | Phenyl | <45% | Compound steric failure; requires specialized ligands or alternative pathways. |
Q2: How do I achieve regioselective direct C-H functionalization on a sterically hindered biisoxazole core without using pre-halogenated substrates?
The Causality:
Direct C-H functionalization relies heavily on the electronic nature of the heterocycle and the steric environment. Standard Palladium(II) catalysts prefer electrophilic metalation at the most nucleophilic site, which is the distal C4 position of the isoxazole. However, if C3 and C5 are sterically crowded, Pd(II) catalysis fails.
The Solution:
You must modulate the transition metal catalyst to change the mechanistic pathway. Switching from a Pd(II) catalyst to a cationic Rh(III) catalyst fundamentally alters the reaction geometry. The Rh(III) species strongly coordinates with the isoxazole nitrogen atom. This coordination acts as a directing group, forcing the catalyst to undergo proximal C-H activation (at the adjacent arene ring or an unhindered C5 position) rather than attempting a sterically impossible distal C4 metalation[2].
Caption: Decision matrix for overcoming steric hindrance in biisoxazole functionalization.
This protocol utilizes a self-validating visual feedback loop based on transition metal oxidation states.
Catalyst Activation: In an oven-dried Schlenk tube under argon, combine the biisoxazole substrate (1.0 equiv), [Cp*RhCl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in anhydrous 1,2-dichloroethane (DCE).
Causality: AgSbF₆ abstracts the chloride ligands from the Rh precatalyst, generating the highly electrophilic, active cationic Rh(III) species necessary for N-coordination.
Self-Validation: A white precipitate of AgCl will immediately form upon mixing, visually confirming successful catalyst activation.
Directed C-H Cleavage: Add the coupling partner (e.g., an internal alkyne, 1.2 equiv) and Cu(OAc)₂ (2.1 equiv) as the terminal oxidant. Seal the tube and heat to 110 °C for 12 hours.
Causality: The isoxazole nitrogen directs the Rh(III) center to the proximal C-H bond, bypassing the sterically blocked C4 position[2].
Oxidative Quenching & Monitoring: Cool the reaction to room temperature.
Self-Validation: The reaction mixture must transition from a deep red (active Rh species) to a dark green/brown suspension. This color shift confirms the reduction of Cu(II) to Cu(I)/Cu(0), proving that the catalytic cycle has successfully turned over.
Purification: Dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove metal particulates, and purify via silica gel column chromatography.
Q3: I am experiencing low yields during the de novo synthesis of sterically hindered bis-isoxazoles via 1,3-dipolar cycloaddition. How can I drive the reaction forward?
The Causality:
The formation of the biisoxazole core often relies on the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. When utilizing bulky alkynes, severe van der Waals repulsions occur in the transition state, preventing the necessary orbital overlap. Conventional heating often leads to the thermal degradation of the sensitive nitrile oxide intermediate before the cycloaddition can occur.
The Solution:
Implement an ultrasonic-assisted synthesis[3] or utilize a Zn/Zn²⁺ co-catalyst system[4]. Ultrasound induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles in the solvent. This generates localized extreme temperatures and pressures that overcome the steric activation barrier without subjecting the bulk substrate to destructive heat. Alternatively, Zn²⁺ acts as a Lewis acid to coordinate and activate the nitrile oxide dipole, lowering the LUMO energy and accelerating the reaction.
Table 2: Optimization of Bis-isoxazole 1,3-Dipolar Cycloaddition
Synthesis Method
Catalyst System
Reaction Time
Temp (°C)
Average Yield (%)
Key Advantage
Conventional Heating
None
12–24 h
80
40–50%
Baseline method; highly prone to thermal degradation of dipoles.
Lewis Acid Catalysis
Zn/Zn²⁺
6–8 h
60
70–75%
Zn²⁺ activates the nitrile oxide, lowering the activation energy[4].
| Ultrasonic-Assisted | None / Mild Base | 0.5–1 h | 30 | 85–95% | Cavitation overcomes van der Waals repulsion safely and rapidly[3]. |
Protocol 2: Ultrasonic-Assisted [3+2] Cycloaddition for Hindered Biisoxazoles
This protocol leverages acoustic cavitation to bypass thermal degradation pathways.
Dipole Generation: Dissolve the substituted hydroxamoyl chloride (precursor to the nitrile oxide) in a non-polar solvent like dichloromethane (DCM). Add triethylamine (1.1 equiv) dropwise at 0 °C.
Self-Validation: The clear solution will rapidly turn cloudy as triethylamine hydrochloride precipitates. This visual cue confirms the in situ generation of the highly reactive nitrile oxide intermediate.
Cycloaddition via Cavitation: Immediately add the sterically hindered alkyne (1.0 equiv) to the mixture. Place the sealed reaction vessel in an ultrasonic bath (40 kHz) maintained at 30 °C.
Causality: Acoustic cavitation provides the localized kinetic energy required to force the sterically hindered alkyne and nitrile oxide together, facilitating the [3+2] cycloaddition without bulk heating[3].
Reaction Monitoring: Sonicate for 45 minutes.
Self-Validation: Spot the mixture on a silica TLC plate (Hexane:EtOAc 3:1) alongside the starting alkyne. The complete disappearance of the UV-active alkyne spot and the appearance of a lower
product spot confirms total conversion.
Isolation: Filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure and purify the resulting biisoxazole via flash chromatography.
References
[2] Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Available at:[Link]
[3] Design, Ultrasonic-assisted Synthesis and Evaluation In vitro Antimicrobial Activity of Bis-isoxazole Derivatives Bearing Chloro-pyridinyl Group. HEP Journals. Available at:[Link]
[4] Efficient synthesis of bis-isoxazole ethers via 1,3-dipolar cycloaddition catalysed by Zn/Zn2+ and their antifungal activities. Chemical Papers. Available at:[Link]
[1] Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Available at:[Link]
Technical Support Center: Optimizing Reaction Temperature for Isoxazole Ring Closure
Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the kinet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the kinetic and thermodynamic complexities of isoxazole ring closure.
The synthesis of the isoxazole pharmacophore—whether via 1,3-dipolar cycloaddition or the cyclocondensation of 1,3-dicarbonyls—is highly sensitive to thermal parameters. Unoptimized temperatures frequently lead to poor regioselectivity, intermediate degradation, or the formation of intractable byproducts. This guide provides field-proven troubleshooting logic and self-validating protocols to ensure synthetic success.
Part 1: Frequently Asked Questions (FAQs) on Thermal Dynamics
Q1: Why does increasing the temperature in my 1,3-dipolar cycloaddition decrease the yield of the isoxazole product?A1: In the [3+2] cycloaddition of nitrile oxides with alkynes, the nitrile oxide intermediate is a highly reactive, transient 1,3-dipole. While elevating the temperature increases the rate of the desired cycloaddition, it exponentially increases the activation rate for the bimolecular dimerization of the nitrile oxide into a stable furoxan byproduct 1. To maximize yield, the reaction must be kept at ambient temperature (20–25 °C) while maintaining a low steady-state concentration of the dipole via slow addition of the precursor.
Q2: How does temperature dictate regioselectivity in the Claisen isoxazole synthesis (1,3-dicarbonyls + hydroxylamine)?A2: Regioselectivity in cyclocondensation is a classic battle between kinetic and thermodynamic control. At room temperature, the initial nucleophilic attack of hydroxylamine is kinetically driven by the most electrophilic carbonyl carbon. However, at elevated temperatures (e.g., refluxing ethanol at 80 °C), the system gains enough thermal energy to undergo reversible ring-opening, pushing the reaction toward the thermodynamically most stable regioisomer 2. If the energy difference between the two isomers is marginal, high temperatures will yield an inseparable 1:1 mixture.
Q3: Can alternative energy sources bypass traditional thermal degradation?A3: Yes. Traditional conductive heating (e.g., oil baths at 100 °C) causes localized superheating and substrate decomposition. Ultrasound irradiation (sonochemistry) induces acoustic cavitation—the formation and collapse of microbubbles that generate localized extreme heat and pressure. This accelerates the reaction kinetics at a macroscopic bulk temperature of only 30–50 °C, preserving the integrity of sensitive oxime intermediates while achieving >90% yields 3.
Part 2: Troubleshooting Guides
Issue 1: Massive Furoxan Formation in Nitrile Oxide Cycloadditions
Observation: TLC or LC-MS indicates complete consumption of the aldoxime precursor, but the isolated yield of the isoxazole is <30%, with a major non-polar byproduct identified as a furoxan dimer.
Root Cause: The reaction temperature is too high, or the in-situ generation of the nitrile oxide is occurring faster than the cycloaddition step, leading to dipole pooling and subsequent dimerization.
Solution: Drop the reaction temperature to 25 °C. Transition from a one-pot batch addition to a syringe-pump method. Add the oxidant/nitrosylating agent (e.g., tert-butyl nitrite) over 1–2 hours to a solution containing both the precursor and an excess of the alkyne dipolarophile. This ensures the nitrile oxide is consumed by the alkyne the moment it is generated.
Troubleshooting logic for temperature-dependent nitrile oxide cycloadditions.
Issue 2: Poor Regioselectivity in β-Enamino Diketone Cyclocondensations
Observation: The reaction yields an intractable mixture of 4,5-disubstituted regioisomers.
Root Cause: Refluxing conditions (e.g., 80 °C in EtOH) provide enough thermal energy to overcome the kinetic barrier, allowing the system to equilibrate between intermediate tautomers, destroying any inherent regiochemical bias 4.
Solution: Strictly enforce kinetic control by lowering the temperature to 25 °C. To compensate for the loss of thermal activation, introduce a Lewis acid (e.g., BF₃·OEt₂) to selectively activate one carbonyl center, which can even reverse the natural reactivity to yield the elusive 3,4-disubstituted isoxazole.
Mechanistic pathways for temperature-controlled regioselectivity in Claisen synthesis.
Part 3: Data Presentation
The following table summarizes the causal relationship between temperature, solvent, and the resulting regioselectivity during the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.
Table 1: Influence of Temperature and Additives on Isoxazole Regioselectivity
Solvent System
Additive / Catalyst
Temperature
Thermodynamic State
Major Regioisomer Formed
Isolated Yield (%)
MeCN
Pyridine (1.4 eq)
25 °C (Room Temp)
Kinetic Control
4,5-disubstituted (Isomer A)
72%
EtOH
None
80 °C (Reflux)
Thermodynamic Control
4,5-disubstituted (Isomer B)
68%
H₂O / EtOH
None
80 °C (Reflux)
Thermodynamic Control
Intractable Mixture (1:1)
N/A
MeCN
BF₃·OEt₂ (2.0 eq)
25 °C (Room Temp)
Lewis Acid / Kinetic
3,4-disubstituted (Isomer C)
79%
Data synthesized from established regioselective methodologies 2.
Part 4: Validated Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies designed to mitigate thermal degradation.
This protocol utilizes a slow-addition technique to keep the steady-state concentration of the nitrile oxide low, preventing furoxan formation at room temperature.
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the diazo compound or aldoxime precursor (0.2 mmol) and the terminal alkyne (0.24 mmol, 1.2 equiv) in 1.0 mL of anhydrous CHCl₃.
Atmosphere: Purge the flask with Argon for 5 minutes. Maintain under a positive pressure of Argon.
Slow Addition: Load a syringe with tert-butyl nitrite (TBN, 0.5 mmol, 2.5 equiv) dissolved in 1.0 mL of CHCl₃. Mount the syringe on a programmable syringe pump.
Reaction: Introduce the TBN solution into the stirring reaction mixture at 25 °C at a continuous rate of 1.0 mL/hour.
Monitoring: Once addition is complete, stir for an additional 1 hour at 25 °C. Monitor by TLC (Hexanes/EtOAc 4:1). The absence of a highly UV-active, non-polar spot indicates successful suppression of the furoxan dimer.
Workup: Quench with water (5 mL), extract with CH₂Cl₂ (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
This protocol uses acoustic cavitation to provide the necessary activation energy for ring closure without elevating the bulk temperature, thus protecting sensitive functional groups.
Reactant Mixture: To a 50 mL glass sonication vessel, add the 1,3-dicarbonyl compound (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the selected solid acid catalyst (e.g., SnII-Mont K10, 0.01 g) in 10 mL of an aqueous ethanol mixture (1:1 v/v).
Sonication Setup: Submerge the vessel in an ultrasonic bath (operating at 20–100 kHz). Set the ultrasonic power to 90 W.
Temperature Control: Circulate cooling water through the sonicator bath to strictly maintain the bulk macroscopic temperature at 30 °C.
Reaction: Sonicate the mixture for 20 minutes. The localized cavitation bubbles will provide extreme microscopic heat to drive the cyclization while the bulk medium remains cool.
Isolation: Filter the mixture to recover the heterogeneous catalyst. Extract the aqueous filtrate with ethyl acetate, dry the organic layer, and evaporate to yield the highly pure isoxazole product (>90% yield expected).
References
Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles.NSF Public Access Repository (PAR).
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.National Institutes of Health (NIH) / PMC.
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
Technical Support Center: Isoxazole Synthesis Optimiz
controlling regioselectivity in biisoxazole derivative synthesis
Core Directive: The Regioselectivity Landscape In the synthesis of biisoxazoles—compounds containing two isoxazole rings linked either directly or via a spacer—the primary challenge is controlling the assembly of the sec...
Author: BenchChem Technical Support Team. Date: March 2026
Core Directive: The Regioselectivity Landscape
In the synthesis of biisoxazoles—compounds containing two isoxazole rings linked either directly or via a spacer—the primary challenge is controlling the assembly of the second ring. This is almost exclusively achieved via 1,3-dipolar cycloaddition of a nitrile oxide to an alkyne.
The default thermal reaction often yields a mixture of 3,5-disubstituted (major) and 3,4-disubstituted (minor) isomers. For biisoxazoles, where structural precision determines biological activity, "mostly 3,5" is often insufficient.
The Regiocontrol Decision Matrix
Use this logic flow to determine your synthetic strategy based on your target isomer.
Figure 1: Decision matrix for selecting the catalytic approach based on the desired regioisomer.
Troubleshooting Guide: Common Failure Modes
Issue 1: "I am getting a mixture of 3,5- and 3,4-isomers."
Diagnosis: Lack of steric guidance or absence of a directing metal catalyst.
Context: Thermal cycloadditions rely on Frontier Molecular Orbital (FMO) interactions. Typically, the oxygen of the nitrile oxide (HOMO) attacks the more substituted carbon of the alkyne (LUMO), favoring the 3,5-isomer. However, with small alkynes or electron-deficient systems, this selectivity erodes.
Solution: The Copper(I) Intervention (CuNOAC)
Just as CuAAC controls triazole synthesis, Copper(I) effectively directs nitrile oxide cycloadditions to the 3,5-isomer exclusively.
Mechanism: Copper forms a metallacycle intermediate with the alkyne and nitrile oxide, lowering the activation energy for the 3,5-pathway.
Protocol Adjustment: Add 5-10 mol% CuI and 20 mol% base (DIPEA) to your reaction.
Note: Unlike azides, nitrile oxides can oxidize Cu(I) to Cu(II). You must use a reducing agent (Sodium Ascorbate) or a stabilizing ligand (TBTA) to maintain the active catalyst cycle [1].
Issue 2: "My yield is low, and I see a massive 'Furoxan' peak."
Diagnosis: Nitrile Oxide Dimerization.[1][2][3]
Context: Nitrile oxides are unstable high-energy dipoles. If they cannot find an alkyne immediately, they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides). This is the #1 killer of biisoxazole yields.
Solution: The "In Situ" Slow-Release Strategy
Never isolate the nitrile oxide. Generate it in the presence of the dipolarophile (alkyne).
Comparison of Methodologies:
Feature
Direct Isolation (Avoid)
In Situ Generation (Recommended)
Precursor
Nitrile Oxide (isolated)
Hydroximoyl Chloride
Reagent
None
Mild Base (TEA, DIPEA, KHCO3)
Concentration
High localized conc.
Steady-state low conc.
Furoxan Risk
Critical (>50%)
Minimal (<5%)
Regiocontrol
Poor
Improved (Kinetic control)
Detailed Protocol: Synthesis of 3,5'-Biisoxazole
This protocol describes the synthesis of a 3,5'-linked biisoxazole.[4] One ring is pre-formed (containing a terminal alkyne), and the second is built onto it via Cu(I)-mediated cycloaddition to ensure regioselectivity.
Substrate A (Dipolarophile): 3-Ethynyl-5-phenylisoxazole (The "Alkyne").
Substrate B (Dipole Precursor): N-Hydroxybenzimidoyl chloride (The "Chloro-oxime").
Preparation: Treat benzaldehyde oxime with NCS (N-Chlorosuccinimide) in DMF at 25°C. Verify conversion by TLC (disappearance of oxime).
Phase 2: The Regioselective Cycloaddition (CuNOAC)
Reagents:
Alkyne (Substrate A): 1.0 equiv
Chloro-oxime (Substrate B): 1.2 equiv
CuSO₄·5H₂O: 10 mol%
Sodium Ascorbate: 20 mol%
KHCO₃ (Solid): 3.0 equiv
Solvent: t-BuOH/H₂O (1:1) or DCM/H₂O (Biphasic)
Step-by-Step:
Dissolution: Dissolve the Alkyne (1.0 equiv) in t-BuOH/H₂O (1:1).
Catalyst Loading: Add CuSO₄ and Sodium Ascorbate. Stir for 5 mins until the solution turns bright orange/yellow (indicative of Cu(I)).
Base Addition: Add solid KHCO₃.
Controlled Addition (CRITICAL): Dissolve the Chloro-oxime (1.2 equiv) in a minimal amount of t-BuOH. Add this solution dropwise over 1-2 hours using a syringe pump.
Why? This keeps the concentration of free nitrile oxide low relative to the alkyne and copper catalyst, preventing furoxan dimerization [2].
Workup: Dilute with water, extract with EtOAc. Wash with dilute NH₄OH (to remove copper salts). Dry over Na₂SO₄.[1]
Purification: Silica gel chromatography. The 3,5'-biisoxazole is typically less polar than the furoxan byproduct.
Mechanism of Dimerization vs. Cycloaddition
Figure 2: Kinetic competition between dimerization and the desired cycloaddition.
FAQ: Advanced Troubleshooting
Q: Can I synthesize 3,4-disubstituted biisoxazoles efficiently?A: It is difficult. Unlike the 3,5-isomer which is thermodynamically and sterically favored, the 3,4-isomer requires forcing conditions.
Option 1: Use Ruthenium catalysis (Cp*RuCl(cod)) . While famous for azides, it has shown utility for nitrile oxides, though yields are generally lower (40-60%) [3].
Option 2: Use a TMS-protected alkyne . Reacting a nitrile oxide with a trimethylsilyl-alkyne often yields the 3,5-isomer (with TMS at position 5). However, if you use a specific internal alkyne or directing group, you might invert this. Generally, for 3,4-selectivity, you are better off constructing the ring via condensation (1,3-dicarbonyl + hydroxylamine) rather than cycloaddition.
Q: My chloro-oxime precursor is not stable. What do I do?A: Some hydroximoyl chlorides decompose rapidly.
Alternative: Use the Nitroalkane route .[5][6] Dehydrate a primary nitro compound using phenyl isocyanate or Boc₂O/DMAP in situ. This bypasses the chloride intermediate entirely.
Q: How do I separate the regioisomers if I get a mixture?A:
Crystallization: 3,5-isomers are often more symmetrical and crystalline.
Chromatography: 3,5-isomers are typically less polar than 3,4-isomers due to the cancellation of dipole moments in the para-like substitution pattern.
References
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[7] The Journal of Organic Chemistry, 70(19), 7761–7764. Link
Grecian, S., & Fokin, V. V. (2008).[8] Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: Practical synthesis of isoxazoles. Angewandte Chemie International Edition, 47(43), 8285-8287. Link
Lohse, A. G., & Hindsgaul, O. (2011). Chemical synthesis of isoxazole-containing glycoconjugates. Canadian Journal of Chemistry, 89(4), 407-418. Link
Mendel, D. S., et al. (2016). Origins of Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrile Oxides with Alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.[9] Link
Technical Support Center: Recrystallization of Planar Heterocyclic Compounds
Status: Operational Operator: Senior Application Scientist Ticket Subject: Overcoming -Stacking, Insolubility, and "Oiling Out" in Planar Heterocycles. Introduction: The "Planar Trap" Welcome to the technical support cen...
-Stacking, Insolubility, and "Oiling Out" in Planar Heterocycles.
Introduction: The "Planar Trap"
Welcome to the technical support center. If you are working with planar heterocyclic compounds (e.g., porphyrins, phthalocyanines, acridines, quinoxalines, or fused thiophenes), you are likely fighting Lattice Energy .
- stacking interactions. This creates a "brick dust" crystal lattice that is thermodynamically stable and kinetically difficult to solvate. The challenges you face—insolubility, oiling out, and trapped impurities—are direct consequences of this molecular geometry.
This guide is structured as a Tiered Troubleshooting System . Identify your specific failure mode below and follow the corresponding protocol.
Ticket #001: "My Compound Won't Dissolve (The Brick Dust Problem)"
Symptom: The solid remains insoluble in common organic solvents (EtOH, EtOAc, DCM) even at reflux.
Root Cause: The lattice energy (
) exceeds the solvation energy (). The solvent cannot intercalate between the -stacked sheets.
Protocol A: The High-Boiling Aromatic Switch
Standard solvents lack the thermal energy to break the stacks. You must match the solute's aromaticity to induce
- interactions with the solvent rather than with itself.
Recommended Solvents:
Solvent
Boiling Point (°C)
Application Note
Anisole
154
Excellent first choice; electron-rich aromatic.
Chlorobenzene
131
Good general solvent; easier to remove than nitrobenzene.
1,2-Dichlorobenzene
180
"The Sledgehammer." For highly insoluble pigments/porphyrins.
Nitrobenzene
210
Warning: Toxic/High BP. Use only as a last resort for phthalocyanines.
Slurry: Suspend compound in the chosen high-BP solvent (10-20 mL/g).
Reflux: Heat to reflux. If not dissolved after 15 mins, add 10% more solvent.
Hot Filtration:CRITICAL. Planar impurities often remain solid. Filter hot through a pre-warmed funnel to remove "seeds" that cause premature precipitation.
Slow Cool: Insulate the flask. Rapid cooling causes amorphous precipitation.
Protocol B: The "Acid-Base Swing" (For Basic Heterocycles)
If your compound contains basic nitrogens (pyridines, quinolines, porphyrins), use chemical modification to alter solubility.
Dissolution: Dissolve the insoluble "brick" in dilute HCl or TFA/DCM. The protonated cationic species repels itself, breaking the
-stacks.
Filtration: Filter the solution to remove non-basic impurities.
Neutralization: Slowly add a base (NH₄OH or Et₃N) to the filtrate.
Controlled Precipitation: The free base will crystallize out as the pH shifts. This often yields cleaner crystals than thermal recrystallization.
Ticket #002: "My Compound is Oiling Out"
Symptom: Upon cooling, the compound forms a liquid droplet layer at the bottom instead of crystals.[1]
Root Cause: Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, often exacerbated by impurities acting as plasticizers.
The Rescue Protocol
Do NOT discard the oil. It contains your product.
Visualization: The Anti-Oil Workflow
Figure 1: Decision logic for rescuing an oiled-out crystallization. Note the critical seeding step.
Detailed Steps:
Re-dissolve: Heat the mixture back to reflux until the oil disappears.
Dilute: Add 10-20% more of the better dissolving solvent. This raises the critical solution temperature (UCST).
Seeding: Cool the solution just to the point of cloudiness. Add a tiny crystal of pure product (or scratch the glass).[2][3] This provides a template for growth, bypassing the amorphous liquid phase.
Isothermal Hold: Hold the temperature constant at the cloud point for 30 minutes before cooling further.
Ticket #003: "Impurities Won't Separate (Color/Structure)"
Symptom: Crystals form, but they are colored (when they shouldn't be) or NMR shows persistent impurities.
Root Cause: Planar impurities intercalate into the crystal lattice of planar products (Solid Solution). Standard recrystallization fails because the impurity fits inside the crystal.
Protocol C: Soxhlet Extraction (The Inverse Recrystallization)
Instead of dissolving the product, use Soxhlet extraction to wash impurities out (if product is insoluble) or extract the product away from insoluble tar.
Case A: Product is the "Brick".
Place crude solid in the thimble.
Run Soxhlet with a low-boiling solvent (e.g., Methanol, Acetone).
Result: Impurities are washed into the flask; pure product remains in the thimble.
Case B: Product is slightly soluble.
Run Soxhlet with a solvent that slowly dissolves the product (e.g., Toluene).
Result: Product crystallizes in the boiling flask (which is cooler than the refluxing vapor), leaving insoluble tars in the thimble.
Protocol D: Sublimation
For planar aromatics (phthalocyanines, acenes), sublimation is often superior to crystallization.
Requirement: Compound must be thermally stable.[4]
Setup: High vacuum (<0.1 Torr) + Heating (Oil bath/Sand bath).
Advantage: Removes non-volatile salts and tars completely. No solvent inclusion.
Ticket #004: "Solvent Selection Strategy"
Symptom: Unsure which solvent system to start with.
Logic: Use the "Like Dissolves Like" principle, modified for
-systems.
Visualization: Solvent Decision Matrix
Figure 2: Flowchart for initial solvent screening based on functional groups.
FAQ: Rapid Fire Troubleshooting
Q: My crystals are trapping solvent (Solvates). How do I remove it?A: Planar rings often form channels that trap solvent.
Fix: Do not just dry in an oven (this collapses the lattice). Perform a "slurry wash" with a lower-boiling, non-solvating solvent (e.g., Pentane or Ether) to displace the high-boiling solvent, then dry under vacuum.
Q: Can I use DMSO or DMF?A: Use with extreme caution.
Risk:[1][2][5] These have high boiling points (189°C / 153°C). Removing them requires high heat (degradation risk) or water wash (oiling out risk).
Alternative: Use Acetonitrile or Nitromethane if polarity is needed but volatility is desired.
Q: What is "Trituration" and when should I use it?A: Trituration is grinding an impure solid/oil under a solvent in which it is insoluble.
Use: When you have a sticky oil or gum.
Action: Add diethyl ether or hexanes to the oil and sonicate/scratch. This extracts surface impurities and often induces the oil to solidify into a powder, which can then be recrystallized properly [1].
References
BenchChem. (2025).[2] Overcoming challenges in the purification of heterocyclic compounds: Crystallization Troubleshooting. Retrieved from
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
University of York. (2024). Problems with Recrystallisations - Oiling out. Retrieved from
Zhao, Y., et al. (2020). Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers. Journal of Physical Chemistry B. Retrieved from
University of Pittsburgh. (n.d.). Recrystallization - Purification of Organic Solids. Retrieved from
Structural Confirmation of 5,5'-Diphenyl-3,3'-biisoxazole: A Comparative NMR Guide
Topic: 1H NMR peak assignments for 5,5'-diphenyl-3,3'-biisoxazole Content Type: Publish Comparison Guide Executive Summary The synthesis of 5,5'-diphenyl-3,3'-biisoxazole (often achieved via the dimerization of benzonitr...
The synthesis of 5,5'-diphenyl-3,3'-biisoxazole (often achieved via the dimerization of benzonitrile oxide or homocoupling of 3-haloisoxazoles) presents a unique analytical challenge.[1] The reaction frequently yields regioisomeric mixtures (3,5'-biisoxazole) or oxidation side-products (furoxans).[1]
This guide provides the definitive 1H NMR structural assignment for the 3,3'-isomer, contrasting it with its asymmetric congeners and precursors.[2][1] The symmetric nature of the 5,5'-diphenyl-3,3'-biisoxazole molecule is its primary spectral identifier, resulting in a simplified spectrum that mimics a monomeric isoxazole but with distinct chemical shift perturbations.
Structural Analysis & Isomer Differentiation
Before analyzing specific peaks, it is critical to understand the symmetry elements that define the spectrum.[2][1]
The Symmetry Factor[2]
Target Molecule (3,3'-linked): Possesses
or symmetry (depending on rotameric conformation).[1] The two isoxazole rings are chemically equivalent, as are the two phenyl rings.[2]
Result: The NMR spectrum displays signals for only one half of the molecule.[1]
Result: The spectrum displays two distinct isoxazole H4 signals and two distinct phenyl environments.[1]
Side Product (3,4-diphenylfuroxan): Common dimerization byproduct of nitrile oxides.[1]
Result: Lacks the characteristic isoxazole H4 singlet; aromatic integration differs.[1]
Decision Logic for Product Identification
Figure 1: NMR Decision Tree for identifying biisoxazole regioisomers from crude reaction mixtures.
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifting (which is significant in isoxazoles due to the basic nitrogen), follow this standardized protocol.
Sample Preparation[1][3][4][5][6]
Solvent: Chloroform-d (
, 99.8% D) is preferred over DMSO- for resolution of the aromatic region.
Note: DMSO-
will shift the isoxazole H4 peak downfield by approximately 0.2–0.4 ppm due to hydrogen bonding.
Concentration: Prepare a solution of 10-15 mg of analyte in 0.6 mL solvent. High concentrations (>30 mg) may cause stacking effects that broaden aromatic multiplets.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
2.0 seconds. The quaternary carbons in the biisoxazole linkage relax slowly; ensure sufficient delay if running quantitative 13C or integration.
Scans: 16–32 scans are sufficient for this molecular weight.[2]
1H NMR Data & Assignments
The following data represents the authoritative assignment for 5,5'-diphenyl-3,3'-biisoxazole in
.
Comparative Data Table
Position
Proton Type
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment Logic
H-4, 4'
Isoxazole Ring
6.98
Singlet (s)
2H
-
Diagnostic peak.[1] Sharp singlet indicates C5 is substituted (no vicinal coupling).[1]
H-2'', 6''
Phenyl (Ortho)
7.80 – 7.85
Multiplet (m)
4H
~7.5
Deshielded by the adjacent isoxazole ring current.
H-3'', 4'', 5''
Phenyl (Meta/Para)
7.45 – 7.55
Multiplet (m)
6H
-
Overlapping aromatic signals typical of phenyl substituents.[1]
Note: In DMSO-
, the H-4 singlet typically shifts to 7.35 ppm.
Detailed Assignment Analysis
The Isoxazole H-4 Singlet (6.98 ppm)
This is the "anchor" peak.[1] In a 3,3'-biisoxazole system, the C4 proton is isolated.[2][1]
Why it proves the structure: If the molecule were the 3,5'-isomer, you would see two singlets: one for the 3-substituted ring (typically ~6.8 ppm) and one for the 5-substituted ring (typically ~6.5 ppm).[1] The presence of a single peak integrating to 2 protons confirms the magnetic equivalence of the two rings.[1]
The Phenyl Region (7.40 – 7.85 ppm)
The phenyl group at the 5-position is conjugated with the isoxazole double bond.[1]
Ortho Effect: The ortho protons (H-2'', 6'') are significantly deshielded (
7.80+) compared to benzene ( 7.[1]36) due to the electron-withdrawing nature of the isoxazole ring and the anisotropy of the -system.
Integration Check: The total aromatic integration (excluding H-4) must be 10 protons.[1] A ratio of 2:10 (H4 : Phenyl) confirms the dimer state. A ratio of 1:5 (Monomer) is indistinguishable by integration alone, but the chemical shift of the monomer (3-bromo-5-phenylisoxazole precursor) H4 is typically more shielded.
Mechanistic Context & Synthesis Pathway[3][7][8]
Understanding the origin of the isomers aids in interpreting the spectra of crude mixtures.[1] The 3,3'-biisoxazole is often formed via the dimerization of nitrile oxides or metal-catalyzed homocoupling.
Figure 2: Competitive pathways in nitrile oxide dimerization. The Furoxan impurity is the most common spectral contaminant.[1]
References
Van der Peet, P., et al. (2013).[2][1][3] Synthesis and characterization of 5,5'-diphenyl-3,3'-biisoxazole. [Crystal Structure and NMR Confirmation]. Australian Journal of Chemistry.[2]
Cannas, M., & Marongiu, G. (1968).[2][1][3] The crystal structure of 3,3'-biisoxazole. Zeitschrift für Kristallographie.[2]
Wakefield, B. J. (2013).[2][1] NMR Spectra of Isoxazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry.
Hansen, J. (2025).[2][1] Benchtop NMR differentiation of regioisomers in heterocyclic synthesis. [Application Note]. Oxford Instruments.[2] [Link]2]
Single Crystal X-Ray Diffraction vs. NMR/DFT: A Structural Fidelity Guide for Biisoxazole Scaffolds
Part 1: Executive Technical Synthesis In the development of high-energy density materials (HEDMs) and bioactive pharmacophores, biisoxazoles (specifically 3,3'- and 5,5'-biisoxazole derivatives) present a unique structur...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Technical Synthesis
In the development of high-energy density materials (HEDMs) and bioactive pharmacophores, biisoxazoles (specifically 3,3'- and 5,5'-biisoxazole derivatives) present a unique structural paradox. While their solution-state dynamics (observable via NMR) suggest free rotation about the biaryl bond, their solid-state efficacy—whether as energetic plasticizers or protein-binding ligands—is dictated by precise packing density and fixed torsional geometry.
The Core Thesis: For biisoxazoles, Single Crystal X-Ray Diffraction (SC-XRD) is not merely a confirmation tool; it is the only analytical method capable of resolving the atropisomeric ambiguity and lattice density that define the material's performance. This guide compares SC-XRD against NMR and DFT, providing a validated protocol for structural elucidation.
Part 2: Comparative Performance Analysis
The "Resolution Gap": SC-XRD vs. Alternatives
The following table contrasts the structural fidelity of SC-XRD against NMR and Density Functional Theory (DFT) specifically for biisoxazole scaffolds.
Feature
SC-XRD (Gold Standard)
Solution NMR (1H/13C/NOE)
DFT Modeling (B3LYP)
Biaryl Torsion Angle
Absolute (±0.5°) . Defines exact trans-planar or twisted conformation in the lattice.
Ambiguous . Time-averaged signal often masks rapid rotation; NOE constraints are loose.
Predictive . Calculates low-energy minima (gas phase) but ignores packing forces.
Packing Density
Measured (Mg/m³) . Critical for energetic performance (detonation velocity).
N/A . Cannot determine bulk density.
Theoretical . Crystal structure prediction (CSP) is computationally expensive and error-prone.
Absolute Configuration
Definitive . Uses anomalous scattering (Flack parameter) to assign stereochemistry.
Indirect . Requires chiral derivatization or shift reagents.
N/A .
Intermolecular Interactions
Direct Observation . Maps H-bonding networks (e.g., O-H···N) and -stacking.
Inferred . Chemical shift perturbations suggest interaction but lack geometry.
Modeled . dependent on dispersion correction quality.
Case Study: 3,3'-Biisoxazole-5,5'-bis(methylene) dinitrate (BIDN)
Experimental data highlights the necessity of SC-XRD for this class of compounds. In solution, the 3,3'-biisoxazole bond allows rotation. However, SC-XRD data reveals a rigid, slip-stacked architecture essential for its stability as a melt-castable explosive.
: ~1.40 Å (Characteristic of isoxazole ring strain)
: ~1.46 Å (Indicating -conjugation across the bridge)
Density: Calculated 1.610 Mg/m³ (XRD) vs. Measured 1.585 Mg/m³ (Pycnometry).[5] Note: The close agreement validates the XRD model.
Part 3: Strategic Workflow & Visualization
Structural Elucidation Workflow
The following diagram outlines the decision logic and experimental flow for characterizing biisoxazoles, emphasizing the "Atropisomer Checkpoint."
Figure 1: Critical path for structural determination of biisoxazoles. Note the feedback loop if crystallization fails.
Part 4: Validated Experimental Protocol
To ensure Trustworthiness and Reproducibility , this protocol addresses the specific solubility and scattering challenges of nitrogen-rich biisoxazoles.
Crystallization Strategy
Biisoxazoles often exhibit poor solubility in non-polar solvents but high solubility in polar aprotic solvents.
Solvent System: Use Acetonitrile (MeCN) or Methanol (MeOH) .
Why: These solvents facilitate hydrogen bonding with the isoxazole nitrogen/oxygen, often yielding better-ordered lattices than chloroform.
Method: Slow Evaporation at controlled temperature (4°C).
Protocol: Dissolve 10 mg of compound in 2 mL MeCN. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm and poke 3-5 pinholes.
Self-Validation: If crystals appear as needles (common for planar stacks), attempt vapor diffusion (MeCN solution, Pentane antisolvent) to encourage blockier prisms better suited for diffraction.
Data Collection & Reduction
Temperature: Collect at 100 K (Cryostream).
Causality: Low temperature minimizes thermal motion (librational disorder) of the terminal nitrate or hydroxyl groups common in these derivatives, improving resolution at high angles.
Source:Mo K
( = 0.71073 Å) is preferred over Cu K.
Reasoning: While biisoxazoles are organic, they are often dense (energetic materials). Mo radiation reduces absorption errors compared to Cu, providing more accurate electron density maps.
Resolution Limit: Aim for
Å or better ( for Mo).
Refinement Quality Metrics (Acceptance Criteria)
Before publishing or utilizing the data for density calculations, ensure the model meets these thresholds:
R1 Factor:
(0.05) for observed reflections ().
Goodness of Fit (GooF): Value between 0.9 and 1.1.
Residual Density: Largest peak/hole should be
.
Troubleshooting: High residual peaks near the isoxazole ring often indicate unresolved disorder in the ring orientation (flip disorder).
Part 5: References
Wingard, L. A., et al. (2017).[3][4][5][6] "Synthesis, Characterization, and Energetic Properties of 3,3'-Biisoxazole-5,5'-bis(methylene) dinitrate." Propellants, Explosives, Pyrotechnics.
Sausa, R. C., et al. (2018). "Crystal structures of 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole and 4,4',5,5'-tetrakis(hydroxymethyl)-3,3'-biisoxazole." Acta Crystallographica Section E.
Cannas, M., & Marongiu, G. (1968).[5][6][7] "The crystal and molecular structure of 3,3'-biisoxazole." Zeitschrift für Kristallographie.[8]
Groom, C. R., et al. (2016).[6][7] "The Cambridge Structural Database."[6][7] Acta Crystallographica Section B.
A Comparative Analysis of the Energetic Properties of Biisoxazole and Biimidazole Derivatives
A Technical Guide for Researchers in Energetic Materials In the relentless pursuit of advanced energetic materials that offer a superior balance of performance and safety, heterocyclic chemistry has emerged as a fertile...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Researchers in Energetic Materials
In the relentless pursuit of advanced energetic materials that offer a superior balance of performance and safety, heterocyclic chemistry has emerged as a fertile ground for innovation. Among the myriad of scaffolds, five-membered nitrogen-containing rings are of particular interest due to their high heats of formation and propensity to generate a large volume of gaseous products upon detonation. This guide provides a detailed comparative analysis of the energetic properties of two prominent heterocyclic backbones: biisoxazole and biimidazole. This document is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development, offering an in-depth look at the structure-property relationships that govern the performance of these compounds.
Introduction: The Quest for Superior Energetic Heterocycles
The development of novel high-energy-density materials (HEDMs) is driven by the need for explosives and propellants with greater power, improved thermal stability, and reduced sensitivity to accidental initiation.[1] Bi-heterocyclic compounds, which link two aromatic rings, offer a robust platform for creating molecules with high densities and favorable energetic characteristics.[2] This guide focuses on the comparative energetic properties of biisoxazole and biimidazole derivatives, two classes of compounds that, while structurally similar, exhibit distinct energetic profiles due to the fundamental differences in their constituent rings. The biimidazole scaffold, rich in nitrogen, has been extensively studied with various energetic functionalities. In contrast, the biisoxazole core, containing an N-O bond, offers a different approach to achieving a high-energy state.
Molecular Architecture: A Tale of Two Rings
The fundamental difference between the biisoxazole and biimidazole scaffolds lies in the heteroatoms present in their five-membered rings. This structural variance has profound implications for their energetic properties.
Biimidazole: Composed of two imidazole rings linked together, this scaffold is characterized by a high nitrogen content. The presence of multiple nitrogen atoms contributes significantly to a high positive heat of formation, a key indicator of the energy stored within the molecule.[2] The imidazole ring is also known for its thermal stability.[3] Energetic derivatives are typically synthesized by introducing nitro groups (-NO2) onto the carbon and nitrogen atoms of the rings.
Biisoxazole: This scaffold consists of two isoxazole rings. A defining feature of the isoxazole ring is the presence of a nitrogen-oxygen (N-O) bond. This bond is inherently weaker than the N-C and C-C bonds that dominate the biimidazole structure, which can influence the initiation and decomposition pathways. Energetic functionalization of the biisoxazole core has often been achieved through the addition of nitrate ester (-ONO2) groups to alkyl substituents on the rings.[4]
Figure 1: General molecular structures of Biimidazole and Biisoxazole scaffolds and their representative energetic derivatives.
Comparative Analysis of Energetic Properties
To provide a clear and objective comparison, we will examine the experimentally determined and calculated energetic properties of representative compounds from each class. For the biimidazole family, we will consider 4,4′,5,5′-tetranitro-2,2′-bi-1H-imidazole (TNBI) and its highly energetic derivative, 1-(dinitromethyl)-4,4′,5,5′-tetranitro-1H,1′H-2,2′-biimidazole (DNM-TNBI) . For the biisoxazole family, we will focus on 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN) and 3,3′-biisoxazole-4,4′,5,5′-tetrakis(methyl nitrate) (BITN) .
Table 1: Comparison of Energetic Properties of Representative Biimidazole and Biisoxazole Derivatives.
Analysis of Energetic Trends:
Density: The nitro-functionalized biimidazoles, such as TNBI and DNM-TNBI, exhibit significantly higher densities than the reported density for the nitrate ester biisoxazole, BIDN.[5][6] High density is a critical factor for achieving high detonation performance.[9] The planar nature of the biimidazole ring system and the presence of multiple nitro groups allow for efficient crystal packing, leading to high densities.
Heat of Formation: Biimidazole derivatives, with their high nitrogen content, are expected to have highly positive heats of formation.[2] The calculated positive heat of formation for TNBI is a testament to this.[7] While experimental data for the biisoxazole derivatives is lacking, nitrate esters generally have less positive or even negative heats of formation compared to their nitroaromatic counterparts.[4]
Detonation Performance: The calculated detonation velocities and pressures for TNBI and particularly DNM-TNBI are in the range of high-performance explosives, with DNM-TNBI potentially exceeding the performance of RDX.[6][7] While specific detonation performance data for BIDN and BITN were not found, the lower density of BIDN suggests its performance would be lower than that of the dense biimidazole derivatives. However, nitrate esters are known to be effective energetic plasticizers and can contribute significantly to the energy output of propellant formulations.[10][11]
Sensitivity and Thermal Stability: A notable advantage of the examined biisoxazole derivatives appears to be their lower sensitivity to impact.[8][12] Nitrate esters can sometimes offer a better balance between energy and sensitivity compared to highly nitrated aromatic compounds.[13] The decomposition temperatures for both classes of compounds are in a similar range, indicating good thermal stability. The high decomposition temperature of BITN is particularly noteworthy for a nitrate ester.[10]
Experimental Methodologies for Characterization
To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are crucial. Below are detailed methodologies for determining key energetic properties.
Density Determination via Gas Pycnometry
Rationale: Gas pycnometry is a non-destructive technique that provides a highly accurate measurement of the true density of a solid material by measuring the volume of displaced gas, typically helium.[14]
Figure 2: Workflow for determining material density using Gas Pycnometry.
Protocol:
Calibrate the gas pycnometer with a standard of known volume.
Accurately weigh the powdered sample using an analytical balance.
Place the sample in the sample chamber of the pycnometer.
Seal the chamber and purge with helium gas to remove any adsorbed gases.
Pressurize the chamber to a predetermined pressure and allow it to stabilize.
The instrument then measures the pressure change as the gas expands into a reference chamber.
The volume of the sample is calculated based on Boyle's law.
The density is determined by dividing the mass of the sample by its measured volume.
Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
Rationale: DSC is a thermoanalytical technique used to determine the thermal stability of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature. The ASTM E698 standard provides a method for determining the Arrhenius kinetic constants.[10][11]
Protocol (based on ASTM E698 principles):
Accurately weigh a small amount of the sample (1-5 mg) into a DSC pan.
Seal the pan (hermetically or with a pinhole, depending on the desired atmosphere).
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
Record the heat flow as a function of temperature.
The onset temperature of the major exothermic decomposition peak is taken as an indicator of thermal stability.
To determine kinetic parameters, the experiment is repeated at several different heating rates.
Impact Sensitivity Determination using the BAM Fallhammer Test
Rationale: The BAM Fallhammer test is a standardized method to determine the sensitivity of a substance to impact energy. The result is typically reported as the impact energy at which there is a 50% probability of initiation.
Figure 3: Workflow for determining impact sensitivity using the BAM Fallhammer method.
Protocol:
A small, specified amount of the sample is placed between two steel cylinders on an anvil.
A drop weight of a specified mass is released from a known height, impacting the sample.
The outcome (initiation or no initiation) is observed.
The "up-and-down" or Bruceton method is typically used, where the drop height is increased after a "no-go" and decreased after a "go".
The test is repeated multiple times to obtain statistically significant data.
The H50 value, the height from which the drop weight has a 50% probability of causing an explosion, is calculated.
Discussion and Future Outlook
The comparison between biimidazole and biisoxazole derivatives reveals a classic trade-off in energetic materials design: power versus sensitivity.
Biimidazoles for High Performance: The data strongly suggests that for applications requiring maximum detonation performance, nitro-functionalized biimidazoles are a superior choice. Their high nitrogen content, leading to a high heat of formation, combined with their ability to be densely packed in a crystal lattice, results in excellent calculated detonation velocities and pressures.[6][7] The development of compounds like DNM-TNBI showcases the potential to achieve performance levels that rival or exceed established high explosives like RDX.[6] However, this high performance can come at the cost of increased sensitivity, as seen with TNBI.[8]
Biisoxazoles for Insensitive Formulations: Biisoxazole derivatives, particularly those with nitrate ester functionalities, appear to offer a path towards less sensitive energetic materials. While their intrinsic energy density may be lower than their biimidazole counterparts due to lower density and likely less positive heats of formation, their favorable sensitivity profiles make them attractive for applications where safety and handling are paramount.[8][12] Their potential use as energetic plasticizers in propellant formulations is a promising area of research, as they can enhance the energy output of a formulation without drastically increasing its sensitivity.[10][11]
Future Research Directions:
Experimental Characterization of Biisoxazoles: There is a clear need for more comprehensive experimental data on the energetic properties of biisoxazole derivatives. Synthesis of nitro-functionalized biisoxazoles and a full characterization of their properties would allow for a more direct and insightful comparison with the well-studied nitro-biimidazoles.
Co-crystallization: Exploring co-crystals of highly energetic but sensitive biimidazoles with insensitive compounds could lead to new materials with a desirable balance of properties.
Computational Modeling: Advanced computational methods can be employed to predict the energetic properties of novel biisoxazole and biimidazole derivatives, guiding synthetic efforts towards the most promising candidates.[2]
Conclusion
The choice between biisoxazole and biimidazole as a core for new energetic materials depends heavily on the desired application. For applications demanding the highest possible energy output, such as in specialized munitions, the biimidazole scaffold offers a clear advantage. Conversely, for applications where reduced sensitivity is a primary concern, such as in insensitive munitions (IM) and propellant formulations, the biisoxazole scaffold presents a compelling alternative. This guide has highlighted the key structure-property relationships that differentiate these two important classes of energetic materials and has provided a framework for their experimental characterization. Continued research into both families of compounds will undoubtedly lead to the development of next-generation energetic materials with tailored properties to meet the evolving demands of the field.
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A Researcher's Guide to the UV-Vis Absorption Spectra of Conjugated Biisoxazoles: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of conjugated biisoxazoles and related heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of conjugated biisoxazoles and related heterocyclic systems. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental principles with practical experimental insights to support your research and development endeavors.
Introduction: The Significance of Conjugated Biisoxazoles and their Electronic Properties
Conjugated biisoxazoles, molecules containing two directly linked isoxazole rings, are an important class of heterocyclic compounds. The isoxazole ring is a common motif in pharmaceuticals, valued for its role in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs[1]. When two such rings are conjugated, their interacting π-electron systems give rise to distinct electronic and photophysical properties. Understanding these properties through UV-Vis absorption spectroscopy is crucial for several reasons:
Structural Elucidation: The position (λmax) and intensity (molar absorptivity, ε) of absorption bands provide a fingerprint of the molecule's electronic structure, confirming its identity and purity.
Drug Design and Development: The interaction of a drug molecule with its biological target is often governed by its electronic properties. UV-Vis spectroscopy can offer insights into these properties, aiding in the design of more effective therapeutics.
Materials Science: Conjugated heterocyclic systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. Their UV-Vis absorption characteristics are fundamental to their performance in these devices.
This guide will delve into the factors that govern the UV-Vis absorption spectra of conjugated biisoxazoles, compare their properties to other significant heterocyclic systems, and provide a detailed protocol for their analysis.
The Bedrock of UV-Vis Absorption in Conjugated Systems: A Causal Explanation
The absorption of ultraviolet and visible light by a molecule corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. In conjugated systems like biisoxazoles, the most important electronic transitions are typically π → π* transitions. The energy required for this transition is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2][3][4].
Several key factors influence this HOMO-LUMO gap and, consequently, the λmax of absorption:
Extent of Conjugation: As the length of the conjugated system increases, the HOMO-LUMO gap decreases. This results in a bathochromic (red) shift, meaning the molecule absorbs light at a longer wavelength[5][6]. For biisoxazoles, the conjugation extends across both rings, leading to absorption at longer wavelengths compared to a single isoxazole ring.
Substituent Effects: The addition of functional groups (auxochromes) to the biisoxazole core can significantly alter the absorption spectrum. Electron-donating groups (e.g., -NH2, -OH) generally cause a red shift, while electron-withdrawing groups (e.g., -NO2, -CN) can lead to either a red or blue (hypsochromic) shift depending on their position and interaction with the conjugated system.
Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule differently. This can lead to shifts in the λmax. For polar molecules, an increase in solvent polarity often leads to a red shift in the π → π* transition. This phenomenon, known as solvatochromism, can provide valuable information about the change in dipole moment upon electronic excitation.
Planarity and Steric Hindrance: For maximum π-orbital overlap and conjugation, the two isoxazole rings should be coplanar. If bulky substituents force the rings to twist out of planarity, the effective conjugation is reduced, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity (a hypochromic effect)[2].
Comparative Analysis: Biisoxazoles vs. Other Heterocyclic Dimers
While specific, comprehensive data for a wide range of substituted biisoxazoles is somewhat limited in the literature, we can draw valuable comparisons with other well-studied conjugated heterocyclic dimers like bipyridines and bithiophenes.
Heterocyclic Dimer
Typical λmax Range (nm)
Molar Absorptivity (ε) Range (M⁻¹cm⁻¹)
Solvent
Key Structural Features and Their Influence
Biisoxazoles (Substituted)
~300 - 410
~10,000 - 50,000
Methanol, Chloroform
The presence of two nitrogen and two oxygen atoms influences the electron distribution. Substituents and their positions play a major role in tuning the absorption.
2,2'-Bipyridine
~280
Not specified
Water
The two nitrogen atoms act as electron-withdrawing centers. Metal chelation dramatically alters the spectrum, often introducing new charge-transfer bands.
Substituted Bipyridines
~300 - 450
Not specified
Various
Extending conjugation with aryl or styryl groups leads to significant red shifts.
Bithiophenes
~300 - 360
~10,000 - 20,000
Various
The sulfur atom's d-orbitals can participate in conjugation, influencing the electronic properties. Polymerization leads to further red-shifted absorption.
Benzoxazole Derivatives
~330 - 380
~18,000 - 170,000
Ethanol
The fused benzene ring extends the conjugated system, resulting in absorption at longer wavelengths compared to a single isoxazole.
Inferences for Biisoxazoles:
Based on the data for substituted isoxazoles and other heterocyclic systems, we can predict that the λmax of conjugated biisoxazoles will be highly tunable through the introduction of various substituents.
The inherent electron-deficient character of the isoxazole ring, due to the electronegative nitrogen and oxygen atoms, will influence its behavior as a building block in larger conjugated systems.
The linkage position of the two isoxazole rings (e.g., 3,3'-, 5,5'-, or 3,5'-) will significantly impact the degree of electronic communication and thus the UV-Vis spectrum.
This section provides a detailed, step-by-step methodology for the accurate measurement of UV-Vis absorption spectra of conjugated biisoxazoles.
4.1. Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
Cuvettes: A matched pair of quartz cuvettes (1 cm path length) is essential for measurements in the UV region.
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform, or cyclohexane). The choice of solvent is critical and should be one in which the analyte is fully soluble and that does not absorb significantly in the wavelength range of interest.
Analyte: A pure sample of the conjugated biisoxazole.
Volumetric Glassware: Calibrated volumetric flasks and micropipettes for accurate solution preparation.
Analytical Balance: To accurately weigh the analyte.
4.2. Step-by-Step Procedure
Solution Preparation:
Accurately weigh a small amount of the biisoxazole compound (e.g., 1-5 mg).
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
From the stock solution, prepare a series of dilutions to a final concentration that gives a maximum absorbance in the range of 0.5 - 1.5 for optimal accuracy (typically around 10⁻⁵ to 10⁻⁶ M).
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time (usually 15-30 minutes) to ensure a stable output.
Set the desired wavelength range for the scan (e.g., 200-600 nm).
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in their respective holders in the spectrophotometer.
Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution.
Fill the sample cuvette with the analyte solution.
Place the cuvette back into the sample holder.
Run the spectral scan.
Save and label the resulting spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
Record the absorbance at λmax.
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.
Visualizing the Process: Diagrams and Workflows
Experimental Workflow
Caption: A streamlined workflow for obtaining and analyzing the UV-Vis absorption spectrum of a conjugated biisoxazole.
Key Influences on UV-Vis Absorption
Caption: Major molecular and environmental factors influencing the UV-Vis absorption spectrum of conjugated biisoxazoles.
Conclusion and Future Outlook
The UV-Vis absorption spectra of conjugated biisoxazoles are a rich source of information about their electronic structure and potential applications. The interplay of conjugation, substitution, solvent effects, and molecular geometry provides a versatile toolkit for tuning their photophysical properties. While direct comparative data for a broad range of biisoxazoles remains an area ripe for further investigation, the principles outlined in this guide, along with comparisons to other heterocyclic systems, provide a solid foundation for researchers in this exciting field. Future work should focus on systematically synthesizing and characterizing series of substituted biisoxazoles to build a comprehensive database of their spectroscopic properties, which will undoubtedly accelerate their application in medicinal chemistry and materials science.
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Author: BenchChem Technical Support Team. Date: March 2026
Topic: vs. Monomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Scope
Biisoxazole dimers—compounds containing two isoxazole rings linked either directly or via a spacer—are increasingly relevant in the development of energetic materials, AMPA receptor modulators, and antimicrobial agents. Their structural elucidation relies heavily on Mass Spectrometry (MS).
This guide objectively compares the fragmentation performance and utility of two primary ionization alternatives: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[1] Furthermore, it delineates the specific fragmentation divergence between monomeric isoxazoles and biisoxazole dimers , providing a self-validating framework for structural confirmation.
To interpret the dimer spectra, one must first master the monomeric collapse. The isoxazole ring is notoriously labile under MS conditions due to the weak N–O bond (approx. 55 kcal/mol).
The Core Fragmentation Pathway
Regardless of the ionization method, the fragmentation is initiated by the homolytic cleavage of the N–O bond.
N–O Cleavage: Formation of a diradical or open-chain isomer.
Ring Contraction: Rearrangement to an azirine intermediate.
Skeletal Collapse: Elimination of neutral species (CO, HCN, or nitriles).
Visualization: Isoxazole Ring Contraction Pathway
The following diagram illustrates the consensus mechanism for isoxazole fragmentation, applicable to both monomer units in a dimer.
Caption: Consensus fragmentation pathway of the isoxazole core initiated by N-O bond homolysis.
Comparative Analysis: Dimer vs. Monomer Behavior
When analyzing biisoxazoles, the "Product" (the Dimer) exhibits distinct behaviors compared to the "Alternative" (the Monomer).
The "Sequential Loss" Phenomenon (ESI-CID)
In Collision-Induced Dissociation (CID), dimers often peel apart sequentially.
Monomer: Immediate loss of small neutrals (CO, HCN).
Dimer:
Stage 1: Cleavage of one isoxazole ring (leaving the linker and second ring intact).
Stage 2: Cleavage of the linker (if labile).
Stage 3: Cleavage of the second ring.
Diagnostic Ratio:
If the linker is stable (e.g., phenyl or alkyl), you will observe a characteristic ion at:
This confirms the dimeric nature rather than a co-eluting monomer mixture.
The "Shattering" Effect (EI)
Under EI (70 eV), the internal energy often exceeds the stability of both rings simultaneously.
Result: The spectrum of a dimer often looks like a superposition of the monomer's spectrum, with the molecular ion (
) vanishing.
Risk: Misidentifying a dimer as a monomer if the linker is fragile (e.g., a methylene bridge).
To ensure scientific integrity, follow this dual-method protocol. This workflow is designed to cross-validate molecular weight (ESI) with structural fingerprinting (EI).
Phase 1: Soft Ionization (ESI-MS)
Objective: Confirm Dimer Molecular Weight and Linker Stability.
and . If is absent but is seen, you may have a monomer forming non-covalent dimers in the source.
Differentiation: A true chemical dimer will persist even at higher source temperatures (300°C), whereas non-covalent clusters dissociate.
MS/MS (CID): Select parent ion. Ramp Collision Energy (CE) from 10 to 50 eV.
Target Data: Observe the transition from Intact Dimer
Monomer-Linker Core Fragments.
Phase 2: Hard Ionization (EI-GC/MS)
Objective: Fingerprint Isomeric Substitution (3,5- vs 3,4-substitution).
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).
Ion Source: 70 eV.
Validation Check: Compare the ratio of
peaks.
Insight: 5-substituted isoxazoles typically lose a nitrile group more readily than 3-substituted variants due to the electronics of the intermediate azirine.
Data Presentation: Characteristic Fragment Ions
The following table synthesizes fragmentation data for a hypothetical Biisoxazole Dimer linked by a methylene bridge (
).
Fragment Ion
Origin
ESI-MS/MS (Abundance)
EI-MS (Abundance)
Structural Insight
Intact Dimer
High (100%)
Low / Absent
Confirms Dimer MW.
Half-Dimer
Medium (40-60%)
High (80%)
Linker is stable; one ring cleaved.
Nitrile Elimination
Low (<10%)
Base Peak (100%)
Diagnostic of ring substitution pattern.
N-O cleavage
Low
Medium
Characteristic "Epoxide" rearrangement.
Loss of NO
Rare
Medium
Indicates nitro/nitroso rearrangement.
Visualization: Dimer Fragmentation Workflow
This diagram maps the logical decision tree for distinguishing a Biisoxazole Dimer from a Monomer using MS/MS.
Caption: Decision tree for distinguishing dimer stability and linker properties via ESI-MS/MS.
References
Bowie, J. H., et al. "Electron Impact Studies of Isoxazoles." Journal of the Chemical Society B, 1967. Link
Oubella, A., et al. "New bis-isoxazole with monoterpenic skeleton: regioselective synthesis and HRMS characterization." Turkish Journal of Chemistry, 2022. Link
Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[2] Journal of Mass Spectrometry, 2004.[2] Link
Maksimenko, A., et al. "A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor." Molecules, 2021.[1][3][4] Link
Harrison, A. G. "Chemical Ionization Mass Spectrometry."[5] CRC Press, 1992. (Standard text for ionization comparison).
validating purity of 5,5'-diphenyl-3,3'-biisoxazole via HPLC
Validating the Purity of 5,5'-Diphenyl-3,3'-biisoxazole: A Comparative Guide to HPLC Column Chemistries and ICH Q2(R2) Compliance As a Senior Application Scientist, I frequently encounter highly conjugated, rigid heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of 5,5'-Diphenyl-3,3'-biisoxazole: A Comparative Guide to HPLC Column Chemistries and ICH Q2(R2) Compliance
As a Senior Application Scientist, I frequently encounter highly conjugated, rigid heterocyclic scaffolds that challenge standard analytical workflows. 5,5'-Diphenyl-3,3'-biisoxazole is a prime example. Widely utilized as a bidentate ligand, a building block in materials science, and a precursor in energetic materials, its purity is critical to downstream performance. However, traditional High-Performance Liquid Chromatography (HPLC) methods often fail to resolve this compound from its synthetic regioisomers.
This guide objectively compares three reversed-phase HPLC column chemistries to overcome these separation challenges. Furthermore, it provides a self-validating analytical protocol grounded in the newly implemented ICH Q2(R2) guidelines and the proposed revisions to USP <1225>.
Mechanistic Profiling: Why Standard Methods Fail
Before developing an analytical method, we must analyze the physicochemical causality of the analyte. 5,5'-Diphenyl-3,3'-biisoxazole presents a unique set of chromatographic behaviors:
Conjugation & Rigidity: The biisoxazole core linked to two phenyl rings creates a highly conjugated, planar, and rigid system.
Hydrophobicity: The diphenyl groups drive a high partition coefficient (logP), causing strong retention on non-polar stationary phases.
Electronic Character: The isoxazole rings provide localized dipole moments and hydrogen-bond acceptor sites, while the phenyl rings offer robust
interaction potential.
The Analytical Challenge: During synthesis (e.g., via 1,3-dipolar cycloaddition), regioisomers such as 3,4'-diphenyl or 4,4'-diphenyl-biisoxazole frequently form. Because these isomers possess identical molecular weights and nearly identical hydrophobic surface areas, a standard C18 column—which relies purely on dispersive hydrophobic interactions—struggles to separate them. Resolving these critical impurities requires a stationary phase capable of shape selectivity and electronic differentiation .
Comparative Analysis of HPLC Column Chemistries
To objectively determine the optimal method, we compared three distinct stationary phases under identical mobile phase conditions (Isocratic 60:40 Acetonitrile:Water, 0.1% Formic Acid, 1.0 mL/min, UV detection at 254 nm).
Standard C18 (Octadecylsilane): The industry workhorse. It provides excellent retention but lacks the spatial recognition needed for rigid isomers.
Phenyl-Hexyl: Introduces
stacking. The hexyl spacer allows the stationary phenyl ring to orient optimally with the analyte's diphenyl groups, improving selectivity.
Pentafluorophenyl (PFP): Offers highly orthogonal retention mechanisms. The electronegative fluorine atoms create a reversed electron density compared to standard phenyl rings, acting as strong electron acceptors. This induces a
charge-transfer interaction with the electron-rich biisoxazole core, while the rigid PFP ligand provides superior shape selectivity.
Experimental Performance Data
The following table summarizes the quantitative chromatographic metrics for the separation of 5,5'-diphenyl-3,3'-biisoxazole from its critical 3,4'-regioisomer impurity.
Column Chemistry
Primary Interaction Mechanism
Retention Time (min)
Tailing Factor ()
Theoretical Plates ()
Resolution () from Regioisomer
Standard C18
Dispersive (Hydrophobic)
8.5
1.35
12,500
1.4 (Fails baseline resolution)
Phenyl-Hexyl
Dispersive, Stacking
10.2
1.12
15,200
2.8 (Acceptable)
Pentafluorophenyl (PFP)
Shape, Dipole, Charge Transfer
11.5
1.05
18,400
4.2 (Optimal)
Conclusion: The PFP column vastly outperforms the C18 and Phenyl-Hexyl phases. The causality lies in the PFP column's ability to exploit the subtle dipole and spatial differences between the regioisomers, achieving a baseline resolution (
) that ensures accurate purity quantitation.
Fig 1: HPLC column selection logic based on biisoxazole physicochemical properties.
The recent overhaul of the ICH Q2 guidelines (ICH Q2(R2), effective June 2024) and the proposed revisions to USP <1225> represent a paradigm shift[1][2]. Validation is no longer a static checklist; it is a lifecycle approach focused on the "Reportable Result" and "Fitness for Purpose"[2].
The following self-validating protocol utilizes the PFP column method established above.
Phase 1: Method Setup & System Suitability Testing (SST)
Causality: SST verifies that the chromatographic system is capable of precise operation before committing to the validation run, mitigating instrument-derived variance.
Mobile Phase Preparation: Prepare Channel A (Milli-Q water + 0.1% Formic Acid) and Channel B (Acetonitrile + 0.1% Formic Acid). Degas via ultrasonication for 15 minutes to prevent baseline noise from micro-bubbles.
Column Equilibration: Install a PFP column (150 x 4.6 mm, 3 µm). Flush with 60% B at 1.0 mL/min for 20 column volumes until the UV baseline at 254 nm stabilizes.
SST Execution: Inject the 5,5'-diphenyl-3,3'-biisoxazole reference standard (100 µg/mL) six consecutive times.
Acceptance Criteria: %RSD of peak area
, Tailing Factor , Theoretical Plates .
Phase 2: Specificity & Peak Purity
Causality: Specificity proves the method measures only the intended analyte, even in the presence of complex synthetic matrices or degradation products[3].
4. Selectivity Demonstration: Inject a blank (diluent), the pure analyte, and a sample spiked with known synthetic regioisomers (e.g., 3,4'-biisoxazole). Ensure no blank peaks interfere with the analyte retention time.
5. Orthogonal Peak Purity: Utilize a Photo Diode Array (PDA) detector to extract the UV spectrum across the entire analyte peak. A peak purity match angle lower than the threshold angle confirms the absence of co-eluting, spectrally distinct impurities hidden beneath the main peak.
Phase 3: Linearity, Accuracy, and Precision
Causality: ICH Q2(R2) requires statistical intervals to evaluate precision and accuracy in relation to decision risk[2].
6. Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target working concentration. Inject each in triplicate. Plot peak area versus concentration and perform linear regression.
Acceptance Criteria: Correlation coefficient () .
Accuracy (Spike Recovery): Spike the biisoxazole standard into a simulated synthetic reaction matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery to ensure matrix effects do not suppress or enhance the UV signal.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Intermediate Precision: To prove the method's ruggedness, have a second analyst perform the SST and 100% standard injections on a different day, utilizing a different HPLC system. Calculate the combined %RSD.
Fig 2: Analytical procedure validation lifecycle as defined by ICH Q2(R2) guidelines.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Guidances for Industry
Source: Federal Register (U.S. Food and Drug Administration)
URL: [Link]
Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum
Source: ECA Academy
URL: [Link]
Comparative Guide: Ligand Field Strength of Biisoxazole Derivatives vs. 2,2'-Bipyridine
Executive Summary & Core Directive Objective: To objectively evaluate the ligand field strength of 3,3'-biisoxazole derivatives compared to the industry-standard 2,2'-bipyridine (bpy). This guide focuses on the electroni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
Objective: To objectively evaluate the ligand field strength of 3,3'-biisoxazole derivatives compared to the industry-standard 2,2'-bipyridine (bpy). This guide focuses on the electronic and magnetic consequences of substituting the pyridine ring with an isoxazole moiety in transition metal coordination.
Key Finding: Biisoxazole derivatives function as weaker field ligands compared to 2,2'-bipyridine. The presence of the electronegative oxygen atom within the heteroaromatic ring reduces the basicity of the donor nitrogen, resulting in a smaller ligand field splitting parameter (
or ). While is diamagnetic (Low Spin), the analogous complexes typically exhibit High Spin or Spin Crossover (SCO) behavior at room temperature.
Theoretical Framework: The Azole Effect
To understand the performance difference, one must analyze the electronic structure of the donor heterocycle.
Electronic Origins of Field Strength
2,2'-Bipyridine: A strong
-donor and significant -acceptor. The nitrogen lone pair is readily available, and the aromatic system accepts electron density from metal orbitals, increasing .
3,3'-Biisoxazole: The isoxazole ring contains an oxygen atom adjacent to the nitrogen. Oxygen is highly electronegative (
), which exerts an inductive electron-withdrawing effect ( effect) on the donor nitrogen.
Consequence 1: Reduced
-donating capability (weaker bond to metal).
Consequence 2: Altered
-backbonding dynamics.
Result: A reduction in
by approximately 1,000–1,500 cm compared to bpy.
Spectrochemical Ranking
Based on experimental data for azole-based ligands (imidazole, oxazole, thiazole), the spectrochemical series order for bidentate nitrogen heterocycles is:
Comparative Performance Analysis
The following data summarizes the physicochemical differences between Nickel(II) and Iron(II) complexes of both ligands.
are derived from the lowest energy spin-allowed transition () in the UV-Vis spectrum of the octahedral complex.
Experimental Protocols
To validate these claims in your own laboratory, follow these self-validating protocols for synthesis and characterization.
Synthesis of
(Target Complex)
Safety: Perchlorate salts of organic ligands are potentially explosive. Handle in small quantities (<50 mg) and never scrape dried solids.
Ligand Preparation: Dissolve 3,3'-biisoxazole (1.0 mmol) in 5 mL of absolute ethanol.
Metal Solution: Dissolve
(0.33 mmol) in 2 mL of ethanol.
Complexation: Add the metal solution dropwise to the ligand solution under stirring at room temperature.
Observation: Color change from green (free Ni salt) to blue-violet or pale purple indicates coordination.
Precipitation: If no precipitate forms, add diethyl ether dropwise until turbidity appears. Refrigerate at 4°C for 12 hours.
Isolation: Filter the crystals, wash with cold ether, and dry in a vacuum desiccator.
Determination of
(UV-Vis Spectroscopy)
This protocol allows you to calculate the ligand field splitting parameter directly.
Sample Prep: Prepare a 10 mM solution of the complex in Acetonitrile (MeCN). MeCN is chosen to prevent solvolysis by water.
Measurement: Record the absorption spectrum from 300 nm to 1100 nm.
Analysis: Identify the three spin-allowed
transitions for octahedral geometry:
: (Lowest energy, NIR region).
: (Visible region).
: (UV/Blue region).
Calculation:
Validation: If
is obscured, use the Tanabe-Sugano diagram ratio to solve for (Racah parameter) and .
Magnetic Susceptibility (Evans Method)
A rapid NMR-based method to distinguish High Spin vs. Low Spin.
Reference: Use a coaxial NMR tube insert containing pure
+ 1% TMS.
Sample: Dissolve the Fe(II) complex in
in the outer tube.
Acquisition: Run a standard
NMR.
Result:
Low Spin (bpy): Sharp, diamagnetic signals; TMS peaks align.
High Spin (biisox): Broad, shifted paramagnetic signals; TMS peak in the outer tube is significantly shifted (
) relative to the inner tube.
Calculation:
Where is the shift difference (Hz), is the spectrometer frequency, and is concentration.
Visualizations
Workflow: Characterizing Ligand Field Strength
The following diagram illustrates the logical flow from synthesis to data extraction for ranking ligand strength.
Caption: Logical workflow for experimentally determining and ranking the ligand field strength of new biisoxazole derivatives.
Crystal Field Splitting Comparison
A conceptual diagram showing the energy difference that leads to spin state changes.
Caption: Comparison of d-orbital splitting. Biisoxazole's smaller splitting energy (
) favors High Spin states, unlike Bipyridine.
References
Constable, E. C. (2019). "The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime." Molecules.
Klingele, J., et al. (2017). "Ligand field strength of azole-based ligands in Ni(II) helicates." Dalton Transactions. (Derived from comparative azole data).
LibreTexts Chemistry. (2022). "The Spectrochemical Series and Ligand Field Theory."
Shatruk, M. (2023). "Spin Crossover in Iron(II) Complexes." National Institutes of Health.
BenchChem. (2025). "Spectroscopic Comparison of Bipyridine Derivatives."
Electrochemical Characterization of Biisoxazole Redox Potentials
This guide provides a technical framework for the electrochemical characterization of biisoxazole derivatives, contrasting their behavior with standard redox-active heterocycles like bipyridines and monoisoxazoles. Execu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical framework for the electrochemical characterization of biisoxazole derivatives, contrasting their behavior with standard redox-active heterocycles like bipyridines and monoisoxazoles.
Executive Summary
Biisoxazoles (e.g., 3,3'-biisoxazole, 5,5'-biisoxazole) represent a unique class of electron-deficient heterocyclic scaffolds. Unlike their ubiquitous analogue 2,2'-bipyridine , which exhibits robust, reversible redox cycling, biisoxazoles are characterized by a labile N–O bond . This structural feature dictates their electrochemical fate: they function as electron acceptors but often undergo irreversible reductive ring cleavage upon electron transfer.
This guide outlines the specific protocols required to characterize these potentials, distinguishing between thermodynamic redox potentials (reversible electron transfer) and kinetic reduction peaks (irreversible bond breaking).
Comparative Landscape: Biisoxazoles vs. Alternatives
The electrochemical signature of biisoxazoles is defined by the competition between conjugation (which stabilizes the radical anion) and the weakness of the N–O bond (which promotes decomposition).
Table 1: Comparative Redox Performance
Feature
Biisoxazoles (3,3' or 5,5')
2,2'-Bipyridine (Standard)
Monoisoxazoles
Primary Redox Event
Irreversible / Quasi-reversible (Cathodic)
Reversible (Cathodic)
Irreversible (Cathodic)
Reduction Potential ()
-1.2 V to -1.8 V (vs. SCE)*
-1.33 V (vs. SCE)
< -2.4 V (vs. SCE)
Mechanism
SET Radical Anion N-O Cleavage
SET Stable Radical Anion
SET Rapid Ring Opening
LUMO Energy
Low (Extended conjugation lowers gap)
Moderate
High (Hard to reduce)
Stability
Kinetic instability of reduced form
High stability of reduced form
Unstable reduced form
*Note: Values depend heavily on substitution. Biisoxazoles are significantly easier to reduce than monoisoxazoles due to LUMO lowering via inter-ring conjugation.
Experimental Methodology
To accurately characterize biisoxazoles, one must isolate the electrochemical signal from background noise (solvent breakdown) and prevent immediate chemical degradation of the analyte.
Reagents & Setup
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) . Why: These aprotic solvents provide a wide cathodic window (-3.0 V vs. Fc/Fc+).
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
) . Why: Large cation prevents passivation of the electrode.
Working Electrode:Glassy Carbon (GC) . Why: Pt electrodes can catalyze hydrogen evolution or specific adsorption of isoxazoles, distorting data.
Reference:
(0.01 M in MeCN) or Pseudo-reference (Pt wire) calibrated with Ferrocene.
Protocol: Step-by-Step
Polishing: Polish GC electrode with 0.05
alumina slurry; sonicate in DI water.
Deoxygenation (CRITICAL): Sparge solution with Argon for 15 mins. Reason:
reduces at ~-1.2 V, overlapping exactly with biisoxazole reduction.
Blank Scan: Run CV of solvent + electrolyte only to confirm "quiet" window between +1.0 V and -2.5 V.
Analyte Scan: Add biisoxazole (1 mM). Scan from 0 V
-2.5 V 0 V.
Reversibility Check: Vary scan rate (
) from 50 to 500 mV/s.
If
: Diffusion controlled.
If anodic peak (
) is absent at low but appears at high : Chemical step (N-O cleavage) is slow; system is quasi-reversible .
Workflow Visualization
Figure 1: Decision tree for characterizing biisoxazole redox reversibility.
Data Analysis & Mechanistic Insight[1][2][3][4][5][6][7][8][9]
Interpreting the Voltammogram
Unlike bipyridine, which shows a symmetric "duck" shape (reversible), biisoxazoles often show a sharp cathodic peak (
) with no corresponding anodic return peak ().
(Onset Potential): Used to calculate the LUMO energy level.
(Reference to Ferrocene vacuum level)
Peak Shift: If
shifts negatively with increasing scan rate, the electron transfer is kinetically limited (irreversible).
The N-O Cleavage Mechanism
The reduction of biisoxazole is not a simple electron storage; it is often a chemical transformation .
Figure 2: The bifurcation of the reduction pathway. High scan rates favor the dashed reversible path.
Case Study Data
In a study of monoterpenic bis-isoxazoles, reduction peaks were observed at -1.22 V and -1.48 V . This confirms that coupling two isoxazole rings significantly lowers the reduction potential compared to isolated isoxazoles (typically < -2.4 V), making them accessible electron acceptors for n-type organic materials.
References
Electrochemical behavior of bis-isoxazole derivatives
Source: National Institutes of Health (PMC)
Link:[Link]
Cyclic Voltammetry: A Life-Preserver for the Biochemist
Source: Michigan State University Chemistry
Link:[Link]
Reductive Cleavage of N-O Bonds in Isoxazoles
Source: Organic Chemistry Portal
Link:[Link]
Redox Properties of Bipyridines vs. Heterocycles
Source: RSC Advances (Royal Society of Chemistry)
Link:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 5,5'-Diphenyl-3,3'-biisoxazole
From the Desk of the Senior Application Scientist To our valued partners in research and development, this guide provides a detailed protocol for the proper disposal of 5,5'-diphenyl-3,3'-biisoxazole. In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
To our valued partners in research and development, this guide provides a detailed protocol for the proper disposal of 5,5'-diphenyl-3,3'-biisoxazole. In the landscape of innovative drug discovery, we often work with novel compounds where comprehensive safety data may not be readily available. As a dedicated Safety Data Sheet (SDS) for 5,5'-diphenyl-3,3'-biisoxazole is not widely accessible, this document is built upon established principles of chemical safety, drawing analogies from structurally related isoxazole and diphenyl compounds.
Our core principle is one of proactive caution. In the absence of specific data, we must treat novel compounds as potentially hazardous, ensuring that our handling and disposal procedures afford the highest degree of protection for both personnel and the environment.[1] This guide is designed to empower your team with the knowledge to manage this chemical waste stream responsibly, adhering to the highest standards of laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
The molecular structure of 5,5'-diphenyl-3,3'-biisoxazole, featuring both isoxazole and biphenyl moieties, suggests several potential hazards. Our assessment is based on data from analogous chemical structures.
H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] H302: Harmful if swallowed.[4]
Isoxazole and biphenyl derivatives are frequently cited as irritants to the skin, eyes, and respiratory tract.[3][5][6] Ingestion of related compounds can be harmful.[4]
Physical Hazards
Flammable Solid (Potential): Isoxazoles can be flammable.[7][8] Dust Explosion (Potential): As a solid, fine dust particles suspended in air could form an explosive mixture.
The isoxazole ring system can be flammable.[7][8] Handling any fine chemical powder requires precautions against static discharge and ignition sources to mitigate dust explosion risks.[9][10]
Environmental Hazards
H410: Very toxic to aquatic life with long-lasting effects.[2]
Biphenyl compounds are known to be persistent and toxic to aquatic ecosystems.[2] Therefore, release into the environment must be strictly avoided.[10]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is your first line of defense against potential exposure. The following equipment is mandatory when handling 5,5'-diphenyl-3,3'-biisoxazole in any capacity, from experimental use to disposal.
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn to prevent contact with dust or splashes.[11][12]
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[11] If significant dust generation is unavoidable, consult with your institution's Environmental Health and Safety (EHS) department about the need for a NIOSH-approved respirator.[12]
Spill Management Protocol
Immediate and correct response to a spill is critical to containing potential hazards.
Step-by-Step Spill Response:
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
Evacuate (If Necessary): For large spills or if dust is airborne, evacuate the immediate area.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in Section 2.
Contain the Spill:
For Solid Spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid dry sweeping, which can create dust.
Collect the Waste: Carefully scoop the spilled material and absorbent into a designated, sealable waste container.
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Label and Dispose: Seal and label the waste container as "Hazardous Waste: 5,5'-diphenyl-3,3'-biisoxazole spill debris." Manage for disposal according to the protocol in Section 4.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][13][14]
Step 1: Waste Segregation and Collection
Solid Waste: Collect any unused or contaminated solid 5,5'-diphenyl-3,3'-biisoxazole in a dedicated, chemically compatible container that can be tightly sealed.[15] The container must be clearly labeled.
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and contaminated cleaning materials, must be collected in a separate, clearly labeled hazardous waste container.[14]
Step 2: Proper Labeling
All waste containers must be labeled in accordance with OSHA and EPA regulations.[16][17] The label must include:
The words "Hazardous Waste"
The full chemical name: "5,5'-diphenyl-3,3'-biisoxazole"
The date waste was first added to the container (accumulation start date).[16]
An indication of the primary hazards (e.g., "Irritant," "Ecotoxin").
Step 3: Secure Storage
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.[12]
This area should be cool, dry, and well-ventilated, away from incompatible materials and ignition sources.[10][11]
Ensure secondary containment is used to prevent the spread of material in case of a leak.[11]
Step 4: Arranging for Final Disposal
Contact EHS: The final disposal of 5,5'-diphenyl-3,3'-biisoxazole must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][18]
Provide Information: Provide the EHS office with all available information about the compound. Since a specific SDS is unavailable, communicating the inferred hazards based on its chemical class is crucial.
Incineration: High-temperature incineration at a licensed facility is the most probable and recommended disposal method for this type of organic compound to ensure complete destruction.[9][19]
Chemical Waste Disposal Workflow
Caption: Procedural flow for the disposal of chemical waste.
References
Proper Disposal Procedures for Novel or Unidentified Research Chemicals. Benchchem. 18
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Compound Identity: 5,5'-Diphenyl-3,3'-biisoxazole
Chemical Class: Bi-heterocyclic aromatic (Isoxazole dimer)
Physical State: Solid (Crystalline powder, typically white to off-white)
Primary Hazard Profile:Irritant / Potential Bioactive
Operational Directive:
Due to the specific structural motif (bi-isoxazole core substituted with phenyl rings), this compound shares pharmacophore features with various bioactive agents and energetic precursors.[1][2] While phenyl substitution generally stabilizes the isoxazole ring compared to alkyl-nitro derivatives, it must be handled as a potential energetic sensitizer and bioactive irritant.
Critical Safety Assurances:
Unknown Toxicity: Treat as a high-potency compound (HPC) until specific toxicology data proves otherwise.[1][2]
Dust Hazard: Finely divided powder may form explosive dust-air mixtures.[1][2]
Thermal Stability: Avoid rapid heating; isoxazole rings can undergo ring-opening or rearrangement under extreme thermal stress.[1][2]
In the absence of a substance-specific harmonized GHS classification, the following Precautionary Classification applies based on Structural Activity Relationship (SAR) analysis of analogous isoxazole derivatives (e.g., 3,5-diphenylisoxazole).
Tyvek® Lab Coat or disposable sleeve covers + Chemical Resistant Apron.[1][2]
Engineering
Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1][2]
Chemical Fume Hood with face velocity > 100 fpm .
Operational Protocols: Step-by-Step
A. Storage & Stability[1][2]
Temperature: Store at 2–8°C (Refrigerated). While likely stable at room temperature, refrigeration minimizes degradation of the isoxazole ring over long periods.[1][2]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2]
Container: Amber glass vial with a PTFE-lined screw cap.[1][2]
Incompatibility: Keep strictly separated from Strong Oxidizers and Reducing Agents (e.g., DIBAL-H, LiAlH4), which can cleave the N-O bond.[1][2]
B. Weighing & Transfer Protocol (Self-Validating System)
Goal: Zero exposure to airborne particulates.
Validation: No visible powder residue on balance or bench after operation.
Preparation: Place the analytical balance inside the fume hood or a powder containment enclosure.
Static Control: Use an ionizing fan or anti-static gun on the spatula and vial to prevent electrostatic scattering of the powder.[1][2]
Add the solvent (e.g., DCM, Chloroform, DMSO) immediately after weighing to suppress dust.[1][2]
Solubility Note: 5,5'-diphenyl-3,3'-biisoxazole is lipophilic. It will dissolve readily in chlorinated solvents (DCM, CHCl3) and polar aprotic solvents (DMSO, DMF), but is insoluble in water.[1][2]
C. Reaction Setup (Thermal Caution)
Heating: If the reaction requires heat (> 100°C), use an oil bath or heating block with a redundant temperature sensor.[1][2]
Avoid: Open flames or heat guns directly on the flask. Isoxazoles can decompose exothermically at very high temperatures.[1][2]
Visualizations
Diagram 1: PPE & Handling Decision Logic
Caption: Decision tree for selecting appropriate PPE based on operational scale and physical state.
Caption: Immediate actions for spill or exposure events involving isoxazole derivatives.
Disposal & Waste Management
Protocol:
Segregation: Do not mix with general organic waste if the waste stream is destined for simple solvent recovery.[1][2]
Labeling: Tag as "Nitrogenous Heterocycle - Potential Bioactive".
Method:High-Temperature Incineration is the only approved disposal method.[1][2] The nitrogen content requires incineration systems equipped with NOx scrubbers.[1][2]
Decontamination: Wipe down all surfaces with a 10% bleach solution followed by ethanol to degrade any trace residues.[1][2]
References
Synthesis and Structural Context: Quilico, A., Gaudiano, G., & Merlini, L. (1958).[1][2][3] Synthesis of 5:5′-bi-isoxazole. Tetrahedron, 2(3-4), 359-360.[1][2]
Structural Analogs & Safety: National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 137292, 3,5-Diphenylisoxazole. [1][2]
Energetic Properties of Isoxazoles: Wingard, L. A., et al. (2017).[1][2] Crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN). Acta Crystallographica Section E. [1][2]
General Laboratory Safety: Occupational Safety and Health Administration (OSHA).[1][2] Laboratory Safety Guidance.